4-(1-Adamantyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-adamantyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
| Record name | 4-(1-Adamantyl)phenol | |
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Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-07-3 | |
| Record name | 4-(1-Adamantyl)phenol | |
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| Record name | 29799-07-3 | |
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| Record name | 4-(1-Adamantyl)phenol | |
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| Record name | 4-(1-Adamantyl)phenol | |
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| Record name | 4-(1-ADAMANTYL)PHENOL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Adamantyl)phenol: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Adamantyl)phenol, a key intermediate in medicinal chemistry and materials science. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A thorough experimental protocol for its synthesis via Friedel-Crafts alkylation is presented. Furthermore, this guide elucidates the biological significance of this compound, with a particular focus on its role as an endocrine disruptor through its agonistic activity on the human estrogen receptor alpha (hERα). Its application as a scaffold in the development of novel therapeutic agents is also discussed, highlighting its importance for professionals in drug discovery and development.
Chemical Structure and Nomenclature
This compound is an organic compound characterized by a phenol ring substituted with a bulky, lipophilic adamantyl group at the para position. This unique structural arrangement imparts distinct chemical and biological properties to the molecule.
-
Common Name: this compound
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Physical State | White crystalline solid | |
| Melting Point | 181-183 °C | |
| Boiling Point | 361.6 °C at 760 mmHg | |
| Density | 1.16 g/cm³ | |
| Solubility | Soluble in chloroform, DMSO, and methanol. | |
| ¹H NMR (DMSO-d6, 400 MHz) | Signals corresponding to aromatic and adamantyl protons. | |
| ¹³C NMR | Signals corresponding to aromatic and adamantyl carbons. | |
| GC-MS | Molecular ion peak (M⁺) at m/z 228. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a suitable adamantylating agent, such as 1-bromoadamantane.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes the synthesis of this compound from phenol and 1-bromoadamantane.
Materials:
-
Phenol
-
1-Bromoadamantane
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Add phenol (1.2 equivalents) to the flask and stir until it dissolves completely.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.
-
In a separate flask, dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 1-bromoadamantane solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Biological Significance and Applications in Drug Development
The adamantane moiety is a valuable pharmacophore in drug design due to its unique lipophilic and rigid cage-like structure.[3][4] This substituent can enhance the metabolic stability, bioavailability, and target-binding affinity of a drug molecule. This compound serves as a crucial building block for the synthesis of various biologically active compounds.
Endocrine Disrupting Activity: Estrogen Receptor Agonism
This compound has been identified as a potent endocrine-disrupting chemical.[1] It exerts its effect by acting as an agonist for the human estrogen receptor alpha (hERα).[1] Upon binding to the ligand-binding domain (LBD) of hERα, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of the transcription of estrogen-responsive genes. This can disrupt normal endocrine signaling and potentially lead to adverse health effects.
References
- 1. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 4-(1-Adamantyl)phenol (CAS: 29799-07-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Adamantyl)phenol, a key chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines established and alternative synthesis protocols, and explores its biological activities, with a particular focus on its potent agonistic effects on the human estrogen receptor alpha (hERα). Furthermore, its crucial role as a precursor in the synthesis of the third-generation retinoid, Adapalene, is discussed. Toxicological data, spectroscopic information, and safety and handling guidelines are also presented to provide a complete profile for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a white crystalline solid characterized by the presence of a bulky, lipophilic adamantyl group attached to a phenol ring. This unique structure imparts specific properties that are highly valuable in drug design, primarily by enhancing the lipophilicity and metabolic stability of parent molecules.[1]
| Property | Value | Reference(s) |
| CAS Number | 29799-07-3 | [2][3] |
| Molecular Formula | C₁₆H₂₀O | [2][3] |
| Molecular Weight | 228.33 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(4-Hydroxyphenyl)adamantane, p-(1-Adamantyl)phenol | [3][4] |
| Melting Point | 181-183 °C | [5] |
| Flash Point | 190.3 ± 11.5 °C | [5] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is through the Friedel-Crafts alkylation of phenol.
Standard Experimental Protocol: Friedel-Crafts Alkylation
This method involves the electrophilic substitution of a hydrogen atom on the phenol ring with an adamantyl group, typically using 1-bromoadamantane as the alkylating agent and a Lewis or Brønsted acid as a catalyst.[6][7]
Reaction:
Detailed Methodology:
-
Reactant Preparation: To a suitable reaction vessel, add phenol (2.0 mol) and heat to 120°C.
-
Addition of Alkylating Agent: Slowly add 1-bromoadamantane (0.50 mol) to the heated phenol.[2]
-
Reaction: Maintain the reaction mixture at 120°C for 12 hours.[2]
-
Work-up: After the reaction is complete, cool the solution to room temperature. Pour the mixture into a beaker containing hot water (2 L) and stir to precipitate the product.[2]
-
Purification: Filter the precipitate and wash it three times with hot water. Dry the product under vacuum to obtain this compound.[2] A typical yield for this process is around 80%.[2]
Alternative Synthesis Considerations
While the use of 1-bromoadamantane is common, other adamantyl sources and catalysts can be employed.
-
Using 1-Adamantanol: 1-Adamantanol can be used as the alkylating agent in the presence of a strong acid catalyst like sulfuric acid. This method is often employed in the synthesis of derivatives of this compound, such as 2-(1-adamantyl)-4-bromophenol, a key intermediate for Adapalene.[8]
-
Alternative Catalysts: Research into greener and more efficient catalysts for Friedel-Crafts reactions is ongoing. Solid acid catalysts, such as zeolites and ion-exchange resins, offer potential advantages in terms of reusability and reduced waste.[8][9] For instance, a combination of catalytic ZnCl₂ and CSA has been shown to be effective for the ortho-alkylation of phenols with unactivated secondary alcohols, which could be explored for adamantylation.[6]
Biological Activity and Signaling Pathways
The most significant biological activity of this compound is its interaction with the human estrogen receptor alpha (hERα).
Agonist of Human Estrogen Receptor Alpha (hERα)
In silico docking studies and in vitro reporter-gene assays have confirmed that this compound is a potent agonist of hERα.[10] This classifies it as a potential endocrine-disrupting chemical (EDC). The adamantyl group's lipophilicity likely contributes to its high binding affinity to the ligand-binding domain of the receptor.[10]
The activation of hERα by an agonist like this compound initiates a cascade of cellular events.
References
- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 29799-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound (29799-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, a notable adamantane derivative. Also known as 4-(1-adamantyl)phenol, this compound has garnered interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural characteristics. This document details its physicochemical parameters, spectral data, and key chemical reactions. Furthermore, it outlines experimental protocols for the determination of its properties and presents a detailed synthesis workflow. The guide also explores the compound's biological activity, specifically its role as an endocrine disruptor through the activation of the estrogen receptor alpha signaling pathway, which is visually represented.
Introduction
4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, with the Chemical Abstracts Service (CAS) registry number 29799-07-3, is an organic compound that incorporates a bulky, rigid adamantyl group attached to a phenol moiety. This unique combination of a lipophilic, three-dimensional adamantane cage and a polar phenolic ring imparts distinct properties to the molecule. These characteristics have led to its investigation in diverse areas, such as the development of novel polymers, high-performance materials, and as a scaffold in drug design. Notably, it has been studied for its potential as an inhibitor of oral bacteria and has been identified as a potential endocrine disruptor. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in related fields.
Physical and Chemical Properties
The physical and chemical properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to pale brown solid/crystals | [1][2] |
| Melting Point | 181-183 °C | [1][2] |
| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO; Very slightly soluble in Methanol (with heating) | [1][2] |
| Density | 1.160 ± 0.06 g/cm³ (Predicted) | [2] |
Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₀O | [1][2] |
| Molecular Weight | 228.33 g/mol | [1][2] |
| pKa | 10.02 ± 0.15 (Predicted) | [1][2] |
| XLogP3 | 5.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectral Data
The structural elucidation of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is supported by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.11 (s, 1H, OH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.69 (d, J=8.4 Hz, 2H, Ar-H), 2.02 (s, 6H, adamantyl-H), 1.79 (s, 3H, adamantyl-H), 1.70 (s, 6H, adamantyl-H).
-
¹³C NMR : Spectral data is available and confirms the presence of the adamantyl and phenol moieties.
-
-
Mass Spectrometry (MS) : Electron impact mass spectrometry reveals a molecular ion peak (M⁺) at m/z 228. Key fragment ions are observed at m/z 171, 134, and others, corresponding to the fragmentation of the adamantyl and phenyl groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic peaks for C-H stretching of the aromatic and adamantyl groups, as well as C=C stretching of the aromatic ring, would also be present.
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below.
Melting Point Determination (Capillary Method)
-
Sample Preparation : A small amount of finely powdered, dry 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus is used.
-
Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Measurement : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
-
Preparation : An excess amount of solid 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is added to a known volume of the solvent (e.g., chloroform, DMSO, methanol) in a sealed flask.
-
Equilibration : The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.
pKa Determination (Potentiometric Titration)
-
Solution Preparation : A solution of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol). The ionic strength is kept constant with a background electrolyte.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Measurement : The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.
-
Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Synthesis and Reactivity
Synthesis Workflow
4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is typically synthesized via a Friedel-Crafts alkylation reaction.
Chemical Reactivity
The chemical reactivity of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is primarily governed by the phenolic hydroxyl group and the aromatic ring.
-
Phenolic Hydroxyl Group : The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. Its weakly acidic nature allows it to form phenoxide salts with strong bases.
-
Aromatic Ring : The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and adamantyl groups. Reactions such as nitration and halogenation can occur at the ortho positions relative to the hydroxyl group.
-
Thermal Stability : The presence of the adamantyl group contributes to the thermal stability of the molecule.
Biological Activity: Endocrine Disruption
4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol has been identified as a potential endocrine-disrupting chemical. It has been shown to act as an agonist for the human estrogen receptor alpha (hERα).[2] This interaction can mimic the effects of endogenous estrogens and potentially lead to disruptions in normal endocrine function.
Estrogen Receptor Alpha Signaling Pathway
The binding of an agonist, such as 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, to the estrogen receptor alpha initiates a cascade of events that ultimately leads to changes in gene expression.
Conclusion
4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is a compound with a unique combination of structural features that result in a distinct set of physical, chemical, and biological properties. Its rigid, lipophilic adamantyl group coupled with a polar phenolic moiety makes it a subject of interest in materials science and medicinal chemistry. This guide has provided a detailed summary of its properties, along with experimental protocols for their determination and a clear representation of its synthesis and biological activity. The information compiled herein is intended to facilitate further research and application of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Adamantane Cage: A Technical Guide to its Core Characteristics for Researchers and Drug Development Professionals
Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, presents a fascinating and highly versatile scaffold for medicinal chemistry and materials science.[1][2] Its rigid, diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts a range of desirable physicochemical properties that have been exploited in the development of several successful therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the key characteristics of the adamantane cage, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Adamantane Core
The adamantane molecule is characterized by its high degree of symmetry (Td point group), which contributes to its exceptional thermal and chemical stability.[1][2] This rigidity and stability are central to its utility in drug design.[5]
Structural and Physical Data
The inherent properties of the adamantane core are summarized in the table below, providing a quantitative overview of its fundamental characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1][2] |
| Molar Mass | 136.238 g·mol⁻¹ | [1] |
| Melting Point | 270 °C (sublimes) | [1] |
| Density | 1.07 g/cm³ | [1] |
| C-C Bond Length | 1.54 Å | [1] |
| C-H Bond Length | 1.112 Å | [1] |
| Solubility in Water | Practically insoluble | [1][6] |
| Solubility in Nonpolar Solvents | Readily soluble | [1][6] |
Lipophilicity and its Impact on Pharmacokinetics
A defining feature of the adamantane cage is its high lipophilicity, which significantly influences the pharmacokinetic profile of drug candidates.[4][7] The incorporation of an adamantane moiety can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, and can also improve its metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[8][9] The lipophilicity of several adamantane-containing drugs is presented below.
| Compound | LogP / LogD | Therapeutic Area | Reference(s) |
| Amantadine | 2.44 | Antiviral, Antiparkinsonian | [10] |
| Rimantadine | 3.6 | Antiviral | [10] |
| Memantine | 3.28 | Alzheimer's Disease | [10] |
| Adapalene | 8.0 | Dermatology | [10] |
| Saxagliptin | 1.4 (XLogP3) | Antidiabetic | [10] |
| Vildagliptin | -0.1 (XLogP3) | Antidiabetic | [10] |
Synthesis and Functionalization
The first synthesis of adamantane was achieved in 1941 by Prelog and Seiwerth.[11] However, it was the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, discovered by Schleyer in 1957, that made adamantane and its derivatives widely accessible for research and development.[3]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Adamantane
This protocol outlines the general procedure for the synthesis of adamantane from endo-tetrahydrodicyclopentadiene using a Lewis acid catalyst.
Materials:
-
endo-Tetrahydrodicyclopentadiene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., carbon disulfide, cyclohexane)
-
Inert gas (e.g., nitrogen, argon)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Under an inert atmosphere, dissolve endo-tetrahydrodicyclopentadiene in the anhydrous solvent.
-
Carefully add the Lewis acid catalyst to the solution. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding hydrochloric acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude adamantane can be purified by sublimation or recrystallization.
Structural Characterization
The rigid and highly symmetric nature of the adamantane cage provides distinct spectroscopic signatures that are invaluable for structural elucidation.
Experimental Protocol: NMR Spectroscopy of Adamantane Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing adamantane-containing compounds.[7]
1. Sample Preparation:
-
Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectrum of unsubstituted adamantane shows two broad signals corresponding to the methine (CH) and methylene (CH₂) protons.
-
Substitution on the adamantane cage leads to more complex spectra with distinct chemical shifts and coupling patterns that can be used to determine the position and orientation of substituents.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Unsubstituted adamantane exhibits two signals for the methine and methylene carbons.
-
The chemical shifts of the carbon atoms are sensitive to the nature and position of substituents, providing crucial structural information.
Experimental Protocol: X-ray Crystallography of Adamantane Derivatives
Single-crystal X-ray diffraction provides definitive three-dimensional structural information for adamantane derivatives.
1. Crystal Growth:
-
Grow single crystals of the adamantane derivative using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[12]
-
The choice of solvent is critical and should be optimized to obtain high-quality crystals.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[13]
Key Applications in Drug Development
The unique properties of the adamantane cage have been leveraged in the design of drugs targeting a variety of diseases.
Amantadine and the Influenza A M2 Proton Channel
Amantadine was one of the first adamantane-based drugs and functions as an antiviral agent against the influenza A virus.[11] It targets the M2 proton channel, a tetrameric protein essential for viral replication.[1] By blocking this channel, amantadine prevents the acidification of the viral interior, a crucial step for the release of the viral genome into the host cell.[5]
Caption: Amantadine blocks the M2 proton channel of the influenza A virus.
Memantine and the NMDA Receptor in Alzheimer's Disease
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[8][9] In Alzheimer's, excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting neurons from excitotoxic damage while still allowing for normal synaptic transmission.[10][14]
Caption: Memantine's uncompetitive antagonism of the NMDA receptor.
Saxagliptin and DPP-4 Inhibition in Type 2 Diabetes
Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion, leading to improved glycemic control.[15][16]
Caption: Saxagliptin inhibits DPP-4, enhancing incretin effects.
Experimental Workflow for Lipophilicity Determination
The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[17][18]
Caption: Generalized workflow for LogP determination by the shake-flask method.
References
- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmrprobe.org [nmrprobe.org]
- 5. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Synthesis of Adapalene: A Technical Guide to the Role of 4-(1-Adamantyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the third-generation retinoid, adapalene, with a specific focus on the critical role of the intermediate, 4-(1-adamantyl)phenol. Adapalene's efficacy in the treatment of acne vulgaris is intrinsically linked to its unique molecular structure, which provides a favorable therapeutic window with reduced irritation compared to earlier retinoids.[1][2] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the mechanism of action of adapalene, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Synthesis of the Key Intermediate: this compound
The journey to adapalene begins with the synthesis of its key building block, this compound. This is typically achieved through a Friedel-Crafts alkylation reaction, a fundamental method in organic chemistry for attaching alkyl substituents to an aromatic ring.[3][4] In this case, the bulky, lipophilic adamantyl group is introduced to the phenol ring. This adamantyl moiety is crucial for the pharmacological properties of adapalene, enhancing its stability and receptor binding selectivity.[3]
The reaction generally involves the electrophilic aromatic substitution of phenol with an adamantylating agent, such as 1-bromoadamantane or 1-adamantanol, often in the presence of a catalyst.[5]
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Phenol
-
1-Bromoadamantane
-
Anhydrous dichloromethane (if the substrate is solid)
-
Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃) (catalyst)[3]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Hexane and Ethyl acetate (for column chromatography)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (phenol). If phenol is solid, dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.[3]
-
Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the specific conditions and scale.[3]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to obtain the pure this compound.[3]
Quantitative Data for the Synthesis of this compound
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Reactant 1 | Reactant 2 | Molar Ratio (Phenol:1-Bromoadamantane) | Temperature | Time | Yield | Reference |
| Phenol (188 g, 2.0 mol) | 1-Bromoadamantane (108 g, 0.50 mol) | 4:1 | 120°C | 12 hours | 80% | [5] |
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Adapalene
With this compound in hand, the subsequent steps focus on constructing the final adapalene molecule. A common synthetic strategy involves the methylation of the phenolic hydroxyl group, followed by a coupling reaction to introduce the 6-carboxy-2-naphthyl moiety, and finally, saponification to yield the carboxylic acid form of adapalene.
The overall synthetic workflow can be visualized as follows:
References
The Adamantyl Advantage: A Technical Guide to 4-(1-Adamantyl)phenol in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid adamantyl moiety into polymer structures offers a compelling strategy for the development of high-performance materials. 4-(1-Adamantyl)phenol, a key building block in this endeavor, provides a versatile platform for creating polymers with exceptional thermal stability, enhanced mechanical properties, and desirable dielectric characteristics. This technical guide explores the potential applications of this compound in materials science, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and material property relationships.
Core Properties and Synthesis of this compound
This compound is a white crystalline solid with a melting point in the range of 181-183 °C. Its rigid, three-dimensional diamondoid structure is the primary contributor to the enhanced properties of the polymers it forms.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with 1-bromoadamantane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromoadamantane
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃) - Catalyst
-
Dichloromethane (CH₂Cl₂) - Solvent
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and 1-bromoadamantane in dichloromethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Applications in High-Performance Polymers
The introduction of the 4-(1-adamantyl)phenyl group into polymer backbones or as a pendant group significantly enhances their material properties.
Poly(meth)acrylates
Polymers derived from methacrylate monomers containing the 4-(1-adamantyl)phenyl group exhibit remarkably high glass transition temperatures (Tg) and improved thermal stability.
Table 1: Thermal Properties of Adamantane-Containing Methacrylate Polymers
| Polymer | Monomer Structure | Tg (°C) | Onset of Decomposition (°C) |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 4-(1-adamantyl)phenyl methacrylate | 253[1][2] | 250 (in nitrogen)[1] |
| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | 2-methyl-4-(1-adamantyl)phenyl methacrylate | 250[1] | ~250 (in nitrogen)[1] |
| Copolymers with Styrene (1-30 mol% adamantyl monomer) | 4-(1-adamantyl)phenyl methacrylate | 5-60 °C increase over polystyrene[1] | Not specified |
| Copolymers with Methyl Methacrylate (0.75-35 mol% adamantyl monomer) | 4-(1-adamantyl)phenyl methacrylate | 6-70 °C increase over PMMA | Not specified |
Experimental Protocol: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate and its Polymerization
Part A: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate Monomer
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and triethylamine in dichloromethane in a flask cooled in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours after the addition is complete.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent to yield the crude monomer.
-
Purify the monomer by column chromatography or recrystallization.
Part B: Free Radical Polymerization of 4-(1-Adamantyl)phenyl Methacrylate
Materials:
-
4-(1-Adamantyl)phenyl methacrylate monomer
-
Azobisisobutyronitrile (AIBN) - Initiator
-
Toluene - Solvent
-
Methanol - Non-solvent for precipitation
Procedure:
-
Dissolve the 4-(1-Adamantyl)phenyl methacrylate monomer and AIBN in toluene in a polymerization tube.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 60-70 °C for 24 hours.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven.
Epoxy Resins
The incorporation of this compound into epoxy resins can lead to materials with high thermal stability and good mechanical performance. While specific data for a this compound-based epoxy is limited in the readily available literature, a related di-adamantane epoxy system provides a strong indication of the expected property enhancements.
Table 2: Properties of an Adamantane-Containing Epoxy Resin System (Representative Example)
| Property | Value |
| Tensile Strength | 90 MPa |
| Glass Transition Temperature (Tg) | 163 °C |
| 5% Mass Loss Temperature | 401 °C |
| Water Absorption Rate | 31.60% lower than standard E51-DDM epoxy |
Experimental Protocol: Synthesis of a Glycidyl Ether Epoxy Resin from this compound (Conceptual)
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Inert solvent (e.g., toluene)
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve this compound in an excess of epichlorohydrin and the inert solvent.
-
Add the phase transfer catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over several hours.
-
After the addition, continue stirring at the reaction temperature until the reaction is complete (monitored by titration of the phenoxide content).
-
Cool the mixture and wash with water to remove the salt and excess NaOH.
-
Separate the organic phase and remove the excess epichlorohydrin and solvent by vacuum distillation.
-
The resulting product is the glycidyl ether of this compound.
Polycarbonates
The rigid and bulky nature of the adamantyl group can significantly increase the glass transition temperature and thermal stability of polycarbonates.
Experimental Protocol: Interfacial Polycondensation for Adamantane-Containing Polycarbonate (Conceptual)
Materials:
-
This compound (as a chain terminator, or a di-adamantane bisphenol for polymer backbone)
-
Bisphenol A
-
Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
-
Chain Terminator (e.g., phenol or this compound)
Procedure:
-
Dissolve Bisphenol A and the chain terminator in the aqueous NaOH solution.
-
In a separate vessel, dissolve phosgene (or its equivalent) in dichloromethane.
-
Combine the two solutions in a baffled reactor with vigorous stirring to create a large interfacial area.
-
Add the phase transfer catalyst to the reaction mixture.
-
Control the pH of the aqueous phase by adding NaOH solution as needed.
-
After the desired molecular weight is achieved, stop the reaction, separate the organic phase, and wash it with acid and then water until neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into a non-solvent like methanol.
-
Collect and dry the polymer.
Low Dielectric Constant Materials
The introduction of the adamantane cage, with its large free volume and low polarizability, can effectively reduce the dielectric constant (Dk) and dielectric loss (Df) of polymers, making them suitable for applications in microelectronics and high-frequency communication.
Table 3: Dielectric Properties of Adamantane-Containing Polymers
| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency |
| Adamantane-linked polymer with fluorobenzene units | 2.58 | 1.94 x 10⁻³ | 10 GHz |
| Methacrylate polymers containing adamantane | Lower than PMMA | Not specified | Not specified |
Visualizing Synthesis and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and conceptual relationships.
Caption: Synthesis pathway from phenol to poly(4-(1-adamantyl)phenyl methacrylate).
Caption: Influence of this compound incorporation on material properties.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced polymers. Its rigid, bulky adamantane structure imparts significant improvements in thermal stability, mechanical properties, and dielectric performance. The synthetic routes to polymers based on this monomer are accessible through standard polymerization techniques. The data and protocols presented in this guide demonstrate the vast potential of this compound in the development of next-generation materials for a wide range of demanding applications in the electronics, aerospace, and specialty coatings industries. Further research into the synthesis and characterization of a broader range of polymer architectures incorporating this compound is warranted to fully exploit its unique advantages.
References
Methodological & Application
Synthesis of 4-(1-Adamantyl)phenol: A Detailed Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1-Adamantyl)phenol via the Friedel-Crafts alkylation of phenol with 1-bromoadamantane. The adamantyl moiety is a key functional group in medicinal chemistry and materials science, valued for its bulky, rigid, and lipophilic nature, which can enhance the metabolic stability and modify the physicochemical properties of parent compounds.[1] This application note presents a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.
Introduction
The introduction of an adamantyl group to a phenolic scaffold can significantly impact its biological activity and material characteristics.[1] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings.[2] In this reaction, an electrophilic adamantyl carbocation is generated from 1-bromoadamantane, which then undergoes electrophilic aromatic substitution with the electron-rich phenol ring.[1] While Friedel-Crafts reactions often employ a Lewis acid catalyst to facilitate the formation of the carbocation, the alkylation of phenol with 1-bromoadamantane can proceed efficiently without a catalyst.[2][3] This is advantageous as it avoids potential side reactions and complexation of the catalyst with the phenolic oxygen.[4][5] The reaction typically favors para-substitution due to the steric bulk of the adamantyl group.[6]
Reaction and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. Although often facilitated by a Lewis acid, the reaction between phenol and 1-bromoadamantane can be achieved thermally. The proposed mechanism involves the initial formation of the 1-adamantyl carbocation, which is then attacked by the nucleophilic phenol ring.
Reaction Scheme:
Experimental Protocol
This protocol is based on a proven synthetic method for the preparation of this compound.[7]
3.1. Materials and Equipment:
-
Phenol (C₆H₅OH)
-
1-Bromoadamantane ((CH₂)₆(CH)₃CBr)
-
Deionized Water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Vacuum oven
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 188 g (2.0 mol) of phenol and 108 g (0.50 mol) of 1-bromoadamantane.[7]
-
Reaction: Heat the mixture to 120°C with continuous stirring. Maintain this temperature for 12 hours.[7]
-
Work-up and Precipitation: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.[7] In a large beaker, pour the cooled solution into 2 L of hot water while stirring. A precipitate of this compound will form.[7]
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel.[7] Wash the solid precipitate three times with hot water to remove any unreacted phenol and other water-soluble impurities.[7]
-
Drying: Dry the purified product thoroughly in a vacuum oven.[7]
3.3. Characterization:
The final product, this compound, should be a white to almost white powder or crystal. Its identity and purity can be confirmed by various analytical techniques, including:
-
Melting Point: 181-183 °C.[8]
-
¹H NMR Spectroscopy: To confirm the chemical structure.[9]
-
¹³C NMR Spectroscopy: To further verify the structure.
-
Mass Spectrometry: To determine the molecular weight (228.33 g/mol ).[9][10]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 188 g (2.0 mol) | [7] |
| 1-Bromoadamantane | 108 g (0.50 mol) | [7] |
| Reaction Conditions | ||
| Temperature | 120 °C | [7] |
| Reaction Time | 12 hours | [7] |
| Product | ||
| Product Name | This compound | [7] |
| Appearance | White to Almost white powder/crystal | |
| Yield | 91.3 g (80%) | [7] |
| Melting Point | 181-183 °C | [8] |
| Molecular Weight | 228.33 g/mol | [10] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
1-Bromoadamantane is an irritant. Avoid contact with skin and eyes.
-
Hot water can cause burns. Handle with care.
-
Always follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound from phenol and 1-bromoadamantane is a straightforward and high-yielding procedure that can be performed without the need for a catalyst. The detailed protocol and workflow provided in this application note offer a clear guide for researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 29799-07-3 [chemicalbook.com]
- 9. This compound(29799-07-3) 1H NMR [m.chemicalbook.com]
- 10. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Adamantylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. A specialized application of this reaction, the adamantylation of phenols, is of significant interest in medicinal chemistry and materials science. The introduction of the bulky, rigid, and lipophilic adamantyl moiety onto a phenolic scaffold can profoundly influence the parent molecule's pharmacological and material properties. Incorporating an adamantyl group can enhance metabolic stability, increase lipophilicity, and provide a rigid framework that can be crucial in drug design for optimizing interactions with biological targets.
These application notes provide detailed protocols and comparative data for the Friedel-Crafts adamantylation of phenols using various catalytic systems. The information is intended to guide researchers in selecting appropriate reaction conditions and methodologies for their specific synthetic needs.
Reaction Principle
The adamantylation of phenols proceeds via an electrophilic aromatic substitution mechanism. An acid catalyst is employed to generate a stable tertiary adamantyl carbocation from an adamantyl precursor, such as 1-adamantanol or 1-bromoadamantane. This highly electrophilic carbocation is then attacked by the electron-rich phenol ring. The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. The choice of catalyst, solvent, and reaction conditions can influence the regioselectivity and the extent of mono- versus di-alkylation.
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of a suitable catalyst is critical for a successful adamantylation reaction. Below is a summary of quantitative data for different catalytic approaches, showcasing the versatility of this transformation.
Table 1: Ion-Exchange Resin-Catalyzed Adamantylation of Substituted Phenols with 1-Adamantanol
| Phenol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Bromophenol | 2-(1-Adamantyl)-4-bromophenol | 6 | 120 | 98 |
| 4-Chlorophenol | 2-(1-Adamantyl)-4-chlorophenol | 8 | 120 | 95 |
| 4-Fluorophenol | 2-(1-Adamantyl)-4-fluorophenol | 8 | 120 | 93 |
| 4-Iodophenol | 2-(1-Adamantyl)-4-iodophenol | 4 | 120 | 98 |
| 4-Methylphenol (p-cresol) | 2-(1-Adamantyl)-4-methylphenol | 6 | 120 | 96 |
| 3-Methylphenol (m-cresol) | 2-(1-Adamantyl)-5-methylphenol & 2-(1-Adamantyl)-3-methylphenol | 10 | 120 | 90 (mixture) |
| 2-Methylphenol (o-cresol) | 6-(1-Adamantyl)-2-methylphenol | 10 | 120 | 85 |
| 4-Methoxyphenol | 2-(1-Adamantyl)-4-methoxyphenol | 12 | 120 | 82 |
Data compiled from studies on ion-exchange-resin-catalyzed adamantylation.[1]
Table 2: Comparison of Various Catalytic Systems for Phenol Adamantylation
| Adamantylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| 1-Adamantanol | H₂SO₄ | n-Heptane | Room Temp. | ~24 h | Good to Excellent | [2] |
| 1-Bromoadamantane | InBr₃ (5 mol%) | Dichloromethane | Room Temp. | 1-24 h | High (e.g., 91% for benzene) | [3] |
| 1-Adamantanol | Triflic Acid (TfOH) | Dichloromethane | Room Temp. | 5 min - 6 h | High | |
| 1-Adamantanol | Amberlite 200 (H⁺ form) | Acetic Acid | 120 | 4-12 h | Excellent (82-98%) | [1] |
Experimental Protocols
Protocol 1: Adamantylation of 4-Bromophenol using a Recyclable Ion-Exchange Resin Catalyst
This protocol details a clean and efficient method for the synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate for the drug Adapalene, using a solid acid catalyst.[1]
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
Amberlite 200 (H⁺ form) ion-exchange resin
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Dichloromethane
-
Petroleum Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenol (3.0 mmol), 1-adamantanol (3.15 mmol, 1.05 equiv), Amberlite 200 resin (0.75 g), and glacial acetic acid (10 mL).
-
Reaction: Stir the mixture at 120°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a slight excess of acetic anhydride to convert the water byproduct into acetic acid.
-
Filter the mixture to recover the ion-exchange resin catalyst. The catalyst can be washed with diethyl carbonate, dried under vacuum at 90°C for 3 hours, and reused.[1]
-
The filtrate containing the product is concentrated under reduced pressure to remove the acetic acid.
-
-
Purification: The crude residue is purified by recrystallization from a mixture of dichloromethane and petroleum ether to yield pure 2-(1-adamantyl)-4-bromophenol.[4]
Protocol 2: General Procedure for Adamantylation using a Brønsted Acid Catalyst
This protocol provides a general method for the adamantylation of phenols using concentrated sulfuric acid.
Materials:
-
Phenol
-
1-Adamantanol
-
Concentrated Sulfuric Acid
-
n-Heptane
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanol in n-heptane.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution with stirring.
-
Substrate Addition: Add the phenol substrate to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
General Workflow for Friedel-Crafts Adamantylation of Phenols
Caption: Workflow for the adamantylation of phenols.
Signaling Pathway: Mechanism of Acid-Catalyzed Adamantylation of Phenol
Caption: Mechanism of the Friedel-Crafts adamantylation.
References
Application Notes and Protocols: 4-(1-Adamantyl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Adamantyl)phenol is a valuable building block in organic synthesis, prized for the unique properties conferred by its bulky, lipophilic adamantyl cage. This rigid, three-dimensional structure is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules, such as improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a scaffold for precise spatial orientation of functional groups.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including electrophilic aromatic substitution, Mannich reactions, and O-alkylation. Furthermore, it explores the biological relevance of adamantyl-containing phenol derivatives, particularly in the context of cancer research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its use in synthesis.
| Property | Value | Reference |
| CAS Number | 29799-07-3 | [2] |
| Molecular Formula | C₁₆H₂₀O | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Melting Point | 181-183 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Insoluble in water. |
Key Synthetic Applications and Protocols
This compound can be readily functionalized at the ortho-positions to the hydroxyl group and at the hydroxyl group itself. The following sections provide representative protocols for these transformations.
Electrophilic Aromatic Substitution: Bromination
The electron-donating hydroxyl group activates the aromatic ring of this compound, directing electrophilic substitution primarily to the ortho positions. Due to the steric bulk of the adamantyl group, the positions ortho to the hydroxyl group are the most reactive sites for electrophiles.
Representative Protocol: Synthesis of 2,6-Dibromo-4-(1-adamantyl)phenol
This protocol is adapted from standard procedures for the bromination of activated phenols.
Reaction Scheme:
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6-dibromo-4-(1-adamantyl)phenol.
Expected Outcome and Characterization:
The product is expected to be a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Table of Representative Reaction Parameters for Phenol Bromination:
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Nitrophenol | Bromine | Glacial Acetic Acid | Room Temp ~ 85 | 96-98 | |
| Phenol | Bromine | Carbon Disulfide | < 5 | 80-84 (p-bromophenol) |
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. For this compound, this reaction occurs at the ortho positions to the hydroxyl group. The resulting Mannich bases are valuable intermediates for the synthesis of various biologically active molecules.
Representative Protocol: Synthesis of 2-[(Dimethylamino)methyl]-4-(1-adamantyl)phenol
This protocol is a general procedure for the Mannich reaction of phenols.
Reaction Scheme:
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in ethanol.
-
To this solution, add dimethylamine solution (1.2 eq) followed by formaldehyde solution (1.2 eq) with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining starting materials and reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome and Characterization:
The product is typically an oil or a low-melting solid. Characterization is performed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Representative Reaction Parameters for the Mannich Reaction of Phenols:
| Phenol | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |
| Phenol | Dimethylamine | Formaldehyde | Methanol | Reflux | High |
| 2,6-Di-tert-butylphenol | Dimethylamine | Formaldehyde | Methanol | Reflux | - |
O-Alkylation: Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated to form ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Representative Protocol: Synthesis of 1-(4-Benzyloxyphenyl)adamantane
This protocol is based on the general principles of the Williamson ether synthesis for phenols.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Let the reaction proceed at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-benzyloxyphenyl)adamantane.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Representative Reaction Parameters for Williamson Ether Synthesis of Phenols:
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) |
| Phenol | Benzyl bromide | K₂CO₃ | DMF | - |
| 2-Naphthol | n-Bromobutane | NaOH | Ethanol | Reflux |
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown significant biological activity, particularly as modulators of nuclear receptors and in antiproliferative assays.
Estrogen Receptor Modulation
This compound itself has been identified as a potent agonist of the human estrogen receptor alpha (ERα).[3] This finding is significant as ERα is a key target in the treatment of hormone-dependent breast cancers. The binding of an agonist to ERα initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, which can promote cell proliferation in ER-positive cancers. The adamantyl group plays a crucial role in the binding affinity of these compounds to the receptor.
Below is a simplified diagram illustrating the agonistic action of a this compound derivative on the estrogen receptor signaling pathway.
References
- 1. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the synthesis of 4-(1-adamantyl)phenyl methacrylate. The synthesis is a two-step process commencing with the Friedel-Crafts alkylation of phenol with 1-bromoadamantane to yield 4-(1-adamantyl)phenol, followed by the esterification of this intermediate with methacryloyl chloride. Detailed protocols for both synthetic steps, including reagent quantities, reaction conditions, and purification methods, are presented. Additionally, this document summarizes the key quantitative data for the precursor and the final product in tabular format for ease of reference. The primary application of 4-(1-adamantyl)phenyl methacrylate is in polymer chemistry, where its incorporation into polymers such as polystyrene and poly(methyl methacrylate) significantly enhances their thermal stability and glass transition temperature (Tg).[1] While the precursor, this compound, has been noted for its use in studying inhibitors of oral bacteria, the applications of the methacrylate derivative in drug development are not extensively documented in the current literature.
Introduction
Adamantane-containing compounds are of significant interest in both materials science and medicinal chemistry due to the unique properties conferred by the bulky and rigid adamantyl cage structure. In polymer science, the incorporation of adamantyl moieties into polymer chains is a well-established strategy for increasing the glass transition temperature (Tg) and thermal stability of materials.[1] The monomer 4-(1-adamantyl)phenyl methacrylate is a key building block in the synthesis of such high-performance polymers. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this valuable monomer.
Experimental Protocols
The synthesis of 4-(1-adamantyl)phenyl methacrylate is achieved in two main steps:
-
Synthesis of this compound (Intermediate)
-
Synthesis of 4-(1-Adamantyl)phenyl Methacrylate (Final Product)
Step 1: Synthesis of this compound
This procedure is based on the Friedel-Crafts alkylation of phenol with 1-bromoadamantane.[2]
Materials:
-
1-Bromoadamantane
-
Phenol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 188 g (2.0 mol) of phenol and 108 g (0.50 mol) of 1-bromoadamantane.[2]
-
Heat the mixture to 120°C with stirring and maintain this temperature for 12 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Pour the resulting solution into a beaker containing 2 L of hot water, which will cause a precipitate to form.[2]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[2]
-
Wash the precipitate three times with hot water.[2]
-
Dry the collected solid in a vacuum oven to obtain this compound.[2]
Expected Yield: 80% (approximately 91.3 g).[2]
Step 2: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate
This procedure involves the esterification of this compound with methacryloyl chloride in the presence of a base.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Dissolve this compound in dichloromethane in a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine to the solution as a base.
-
Cool the flask in an ice bath.
-
Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure 4-(1-adamantyl)phenyl methacrylate.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Bromoadamantane | C₁₀H₁₅Br | 215.13 | 117 |
| Phenol | C₆H₆O | 94.11 | 40.5 |
| This compound | C₁₆H₂₀O | 228.33 | 181-183[3][4][5] |
| Methacryloyl chloride | C₄H₅ClO | 104.53 | -60 |
| 4-(1-Adamantyl)phenyl Methacrylate | C₂₀H₂₄O₂ | 296.41 | Not specified |
Table 2: Characterization Data
| Compound | Analytical Technique | Observed Data |
| This compound | ¹H NMR | Peaks corresponding to adamantyl and phenyl protons. |
| Melting Point | 181-183 °C[4][5] | |
| Yield | 80%[2] | |
| 4-(1-Adamantyl)phenyl Methacrylate | ¹H NMR & ¹³C NMR | Characterization confirms structure and purity. |
| IR Spectroscopy | Expected peaks for C=O stretch (~1730 cm⁻¹), C-C-O stretch, and O-C-C stretch, characteristic of a methacrylate ester.[6] | |
| Thermal Analysis (of homopolymer) | Glass Transition Temperature (Tg) = 253°C; Onset of decomposition = 250°C in nitrogen.[1] |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of 4-(1-adamantyl)phenyl methacrylate.
Caption: Contribution of the adamantyl group to the thermal properties of the resulting polymer.
References
Application Notes and Protocols: Synthesis and Evaluation of Adamantane Derivatives for Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel adamantane derivatives and their evaluation as potential antiproliferative agents. The unique lipophilic and rigid cage-like structure of adamantane makes it an attractive scaffold in medicinal chemistry for the development of new therapeutic agents. This document details the synthetic protocols for a class of adamantane-thiosemicarbazone derivatives, protocols for key in vitro assays to assess their anticancer activity, and an overview of relevant signaling pathways.
Antiproliferative Activity of Adamantane Derivatives
A variety of adamantane derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data presented below summarizes the IC50 values for representative adamantane derivatives from different chemical classes.
Table 1: Antiproliferative Activity (IC50, µM) of Selected Adamantane Derivatives
| Compound Class | Derivative | Hep3B (Liver) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | K562 (Leukemia) |
| Thiosemicarbazones | 2d (2-hydroxybenzylidene) | 7.8 | 8.2 | 9.1 | - | - |
| 2h (2-hydroxyacetophenone) | 8.5 | 8.9 | 9.5 | - | - | |
| Isothioureas | 4-bromobenzyl analogue | <30 | <30 | <30 | <30 | <30 |
| 4-nitrobenzyl analogue | >30 | >30 | >30 | >30 | >30 | |
| Pyridin-4-ones | Adamantyl derivative 4a | - | - | - | Low µM | - |
| Adamantyl derivative 4b | - | - | - | Low µM | - | |
| Adamantyl derivative 5a | - | - | - | Low µM | - | |
| Adamantyl derivative 5b | - | - | - | Low µM | - | |
| Indole-Ureas | Compound 7s | - | <20 | <20 | - | - |
| Compound 7n | - | <20 | <20 | - | - | |
| Compound 7w | - | <20 | <20 | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Note: "-" indicates data not available.
Experimental Protocols
Synthesis of Adamantane-Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of adamantane-thiosemicarbazone derivatives through the condensation of 4-(1-adamantyl)-3-thiosemicarbazide with various aldehydes or ketones.[2]
Experimental Workflow: Synthesis of Adamantane-Thiosemicarbazones
Caption: Synthetic workflow for adamantane-thiosemicarbazones.
Materials:
-
4-(1-adamantyl)-3-thiosemicarbazide
-
Substituted benzaldehyde or acetophenone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-(1-adamantyl)-3-thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde or acetophenone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure adamantane-thiosemicarbazone derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7][8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT antiproliferative assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adamantane derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the adamantane derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of the adamantane derivatives on the progression of the cell cycle. This is often done by staining the DNA of the cells with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[9][10][11][12][13]
Procedure:
-
Seed cells in 6-well plates and treat them with the adamantane derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to determine if the antiproliferative effect of the adamantane derivatives is due to the induction of apoptosis.[14][15][16][17][18]
Procedure:
-
Treat cells with the adamantane derivative at its IC50 concentration for a specified time.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).
-
The amount of cleaved substrate is quantified by measuring the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.
-
The increase in caspase-3 activity in treated cells is compared to that in untreated control cells.
Signaling Pathways in Antiproliferative Activity
The antiproliferative effects of adamantane derivatives can be mediated through various signaling pathways. Two pathways that have been implicated are the TLR4/MyD88/NF-κB and the Nur77 signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, but its dysregulation is also implicated in cancer progression. Some adamantane derivatives may exert their anticancer effects by modulating this pathway.[4][19][20][21][22]
TLR4/MyD88/NF-κB Signaling Pathway
Caption: TLR4/MyD88/NF-κB signaling pathway.
Upon activation, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway by adamantane derivatives could lead to decreased cancer cell survival.
Nur77 Signaling Pathway
Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can have dual roles in cancer, acting as either a pro-survival or pro-apoptotic factor depending on its subcellular localization.[3][23][24][25][26] Some adamantane derivatives have been shown to induce apoptosis by modulating the activity and localization of Nur77.[5]
Nur77-Mediated Apoptosis Pathway
Caption: Nur77-mediated apoptosis pathway.
In response to certain stimuli, including treatment with some adamantane derivatives, Nur77 can translocate from the nucleus to the cytoplasm. In the cytoplasm, Nur77 can interact with the anti-apoptotic protein Bcl-2 at the mitochondria, converting it into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade and induces apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. promega.com [promega.com]
- 19. Network Viewer for NDEx [ndexbio.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. pnas.org [pnas.org]
Application Notes and Protocols: Ion-Exchange-Resin-Catalyzed Adamantylation of Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the adamantylation of phenol derivatives utilizing ion-exchange resins as a catalyst. This method offers a cleaner, more sustainable alternative to traditional mineral acid-catalyzed Friedel-Crafts alkylation, minimizing waste and allowing for catalyst recycling.[1][2][3] The introduction of the bulky, lipophilic adamantyl group is a valuable strategy in drug design, often enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4][5][6]
Application Notes
The adamantylation of phenols using a solid acid catalyst like an ion-exchange resin is a robust and scalable method for synthesizing key intermediates in drug development.[1] For instance, 2-(1-adamantyl)-4-bromophenol, a crucial intermediate for the synthetic retinoid adapalene, can be efficiently produced using this process.[1][2]
Advantages of Ion-Exchange Resin Catalysis:
-
Clean Process: The primary byproduct is water, which can be removed, leading to a nearly waste-free process. This avoids the extensive aqueous workup and neutralization steps associated with mineral acid catalysts, which generate significant waste.[2][3]
-
Catalyst Recyclability: The ion-exchange resin can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[1][2][3]
-
Milder Conditions: The reaction can be carried out under milder conditions compared to some traditional methods, often leading to higher selectivity.[1]
-
High Yields: This method has been shown to produce good to excellent yields of the desired adamantylated phenol derivatives.[1]
Key Considerations:
-
Catalyst Choice: Macroporous sulfonic acid cation-exchange resins, such as Amberlite 200 (H+ form), have demonstrated high efficiency. Microporous resins like Amberlite IR120 are less effective.[1]
-
Solvent: Acetic acid is an effective solvent for this reaction.[1]
-
Catalyst Loading: The amount of resin catalyst can be optimized to achieve high yields in a reasonable timeframe.[1]
-
Water Removal: The water produced during the reaction can be removed by adding a slight excess of acetic anhydride during the work-up, which converts the water to acetic acid.[1][7]
Experimental Protocols
The following protocols are based on established procedures for the ion-exchange-resin-catalyzed adamantylation of phenol derivatives.[1][3]
Protocol 1: General Procedure for Adamantylation of Phenol Derivatives (Small Scale)
This protocol describes a representative procedure for the synthesis of 2-(1-adamantyl)-4-chlorophenol.[3]
Materials:
-
Adamantan-1-ol
-
4-chlorophenol
-
Sulfonic acid resin (e.g., Amberlite 200, H+ form)
-
Acetic acid
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 4-chlorophenol (1.0 mmol, 0.128 g), adamantan-1-ol (1.05 mmol, 0.160 g), and sulfonic acid resin (0.35 g).
-
Add acetic acid (2 mL) to the mixture.
-
Heat the mixture to 90 °C and stir for 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture.
-
Filter the resin catalyst and wash it with ethyl acetate.
-
The combined filtrate contains the product, which can be further purified by standard methods such as crystallization or chromatography.
Protocol 2: Adamantylation with Catalyst Recycling (Larger Scale)
This protocol is adapted for a larger scale synthesis of 2-(1-adamantyl)-4-bromophenol and includes steps for catalyst recycling.[1][3]
Materials:
-
p-bromophenol
-
Adamantan-1-ol
-
Dry sulfonic acid resin (Amberlite 200, H+ form)
-
Acetic acid
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, create a suspension of dry sulfonic acid resin (5.0 g) in acetic acid (15 mL).
-
Add p-bromophenol (15 mmol, 2.60 g) and adamantan-1-ol (16 mmol, 2.43 g) to the suspension.
-
Heat the mixture to 100 °C (bath temperature) and stir for 2 hours.
-
After the reaction, cool the mixture to approximately 60 °C.
-
Slowly add a solution of acetic anhydride (16 mmol, 1.61 g) in acetic acid (5 mL) to the reaction mixture and stir for 30 minutes. This step removes the water generated during the reaction.
-
Filter the hot solution to separate the resin catalyst.
-
The filtrate can be processed to isolate the product.
-
Catalyst Recycling: The recovered resin can be washed, dried in a vacuum at 90 °C for 3 hours, and reused in subsequent reactions.[1]
Data Presentation
The following tables summarize the quantitative data from the adamantylation of various phenol derivatives.
Table 1: Adamantylation of Substituted Phenols with Adamantan-1-ol [1]
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | 4-bromophenol | 2-(1-adamantyl)-4-bromophenol | 98 |
| 2 | 4-chlorophenol | 2-(1-adamantyl)-4-chlorophenol | 95 |
| 3 | 4-fluorophenol | 2-(1-adamantyl)-4-fluorophenol | 92 |
| 4 | 4-iodophenol | 2-(1-adamantyl)-4-iodophenol | 96 |
| 5 | 4-methylphenol | 2-(1-adamantyl)-4-methylphenol | 94 |
| 6 | 4-methoxyphenol | 2-(1-adamantyl)-4-methoxyphenol | 85 |
| 7 | Phenol | 2-(1-adamantyl)phenol | 90 |
Reaction conditions: Phenol derivative (1 mmol), adamantan-1-ol (1.05 mmol), Amberlite 200 (0.35 g), acetic acid (2 mL), 90 °C, 2 h.
Table 2: Effect of Catalyst Loading and Type on the Adamantylation of 4-bromophenol [1]
| Entry | Catalyst | Catalyst Loading (g) | Time (h) | Yield (%) |
| 1 | Amberlite 200 | 1.0 | 2 | 98 |
| 2 | Amberlite 200 | 0.75 | 4 | 98 |
| 3 | Amberlite 200 | 0.3 | 6 | 92 |
| 4 | Amberlite IR120 | 1.0 | 10 | 85 |
| 5 | None | 0 | 12 | 0 |
Reaction conditions: 4-bromophenol (3 mmol), adamantan-1-ol (3.15 mmol), solvent, reflux.
Visualizations
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts alkylation mechanism. The ion-exchange resin acts as a solid acid catalyst to generate an adamantyl cation, which then undergoes electrophilic aromatic substitution with the phenol derivative.
Caption: Proposed mechanism for the adamantylation of phenols.
Experimental Workflow
The general workflow for the ion-exchange-resin-catalyzed adamantylation of phenols is straightforward, involving reaction setup, workup, and catalyst recycling.
Caption: General experimental workflow for the reaction.
Logical Relationships in Catalyst Performance
The performance of the ion-exchange resin catalyst is influenced by several factors.
Caption: Factors influencing catalyst performance.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 3. Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene | Semantic Scholar [semanticscholar.org]
Synthesis of Dihydroxyl Benzamide Derivatives Containing Adamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dihydroxyl benzamide derivatives incorporating an adamantane moiety. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including their role as depigmenting agents. The unique properties of the adamantane group, such as its lipophilicity and rigid structure, can enhance the therapeutic potential of these derivatives.
Application Notes
Dihydroxyl benzamide derivatives containing an adamantane scaffold have emerged as a promising class of compounds in the field of dermatology and pharmacology. The introduction of the bulky and lipophilic adamantane group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Key Applications:
-
Depigmenting Agents: Several studies have highlighted the potential of these derivatives as inhibitors of melanin formation. They can modulate the activity of tyrosinase, a key enzyme in the melanogenesis pathway, making them valuable candidates for treating hyperpigmentation disorders.[1]
-
Drug Scaffolding: The rigid adamantane cage can serve as a robust anchor for orienting pharmacophoric groups, such as the dihydroxyl benzamide moiety, to optimize interactions with biological targets.
-
Enhanced Bioavailability: The lipophilic nature of adamantane can improve the permeability of the compounds across biological membranes, potentially leading to better oral bioavailability.
The synthesis of these derivatives typically involves the formation of an amide bond between an adamantane-containing amine and a dihydroxybenzoic acid, or vice versa. Careful selection of coupling agents and reaction conditions is crucial to achieve high yields and purity.
Experimental Protocols
The following protocols describe the synthesis of various N-(adamantan-1-yl)-dihydroxybenzamide isomers.
General Synthesis Scheme
The primary synthetic route involves the amide coupling of a dihydroxybenzoic acid with 1-adamantanamine. A common challenge is the protection of the hydroxyl groups on the benzoic acid to prevent side reactions, followed by a deprotection step. However, direct coupling can also be achieved under specific conditions.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of N-(adamantan-1-yl)-dihydroxybenzamides.
Protocol 1: Synthesis of N-(Adamantan-1-yl)-2,5-dihydroxybenzamide
This protocol is adapted from a general amide coupling procedure.
Materials:
-
2,5-Dihydroxybenzoic acid
-
1-Adamantanamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add 1-adamantanamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(adamantan-1-yl)-2,5-dihydroxybenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-(Adamantan-1-yl)-3,4-dihydroxybenzamide
This protocol follows a similar amide coupling strategy.
Materials:
-
3,4-Dihydroxybenzoic acid (protocatechuic acid)
-
1-Adamantanamine
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3,4-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Amine Addition: Add 1-adamantanamine (1.1 eq) followed by the dropwise addition of TEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: Purify the crude residue by flash chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield N-(adamantan-1-yl)-3,4-dihydroxybenzamide.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized dihydroxyl benzamide derivatives containing adamantane, focusing on their biological activity as inhibitors of melanin formation.
Table 1: Inhibitory Activity of Adamantane Dihydroxyl Benzamide Derivatives on Melanin Formation
| Compound ID | Substituent Pattern | IC₅₀ (µM) on Melanin Formation in Melan-A cells |
| 6a | 2,5-dihydroxy | > 50 |
| 6b | 2,4-dihydroxy | 41.32 |
| 6c | 3,5-dihydroxy | > 50 |
| 6d | 3,4-dihydroxy | 1.25[1] |
| 6e | 2,3-dihydroxy | 0.73[1] |
| Reference 1 | 4-n-butyl resorcinol | 21.64[1] |
| Reference 2 | Hydroquinone | 3.97[1] |
Data extracted from Rho, H. S., et al. (2009). Bioorganic & Medicinal Chemistry Letters.[1]
Table 2: Synthesis and Characterization Data (Representative)
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| N-(Adamantan-1-yl)-3,4-dihydroxybenzamide | C₁₇H₂₁NO₃ | ND | ND | ND |
| N-(Adamantan-1-yl)-2,3-dihydroxybenzamide | C₁₇H₂₁NO₃ | ND | ND | ND |
ND: Not determined from the available search results.
Signaling Pathway Visualization
The synthesized dihydroxyl benzamide derivatives containing adamantane have been shown to inhibit melanin formation.[1] This activity is primarily linked to the modulation of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.
Diagram of the Melanogenesis Inhibition Pathway:
Caption: Inhibition of the melanogenesis pathway by adamantane dihydroxyl benzamide derivatives.
References
Application Notes and Protocols for the Study of 4-(1-Adamantyl)phenol as an Inhibitor of Oral Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oral bacterial biofilms, particularly those formed by Streptococcus mutans, are a primary etiological factor in dental caries and periodontal diseases. The formation of these biofilms is a complex process involving bacterial adhesion, proliferation, and the synthesis of an extracellular polysaccharide (EPS) matrix. The adamantane moiety, a bulky, lipophilic cage-like structure, has been incorporated into various therapeutic agents to enhance their biological activity, often by facilitating membrane interaction.[1][2] Phenolic compounds are well-documented for their antiseptic and antimicrobial properties.[3] The compound 4-(1-Adamantyl)phenol combines these two pharmacophores, suggesting its potential as a novel inhibitor of oral bacteria and their biofilms. These notes provide a framework for investigating this potential.
Hypothesized Mechanism of Action
The dual nature of this compound suggests a multi-faceted mechanism of action against oral bacteria:
-
Membrane Disruption: The lipophilic adamantyl group may intercalate into the bacterial cytoplasmic membrane, disrupting its integrity and leading to the leakage of essential cellular components.[4]
-
Inhibition of Key Enzymes: The phenolic hydroxyl group could form hydrogen bonds within the active sites of critical bacterial enzymes. In the context of S. mutans, a key target would be the glucosyltransferases (Gtfs), which are responsible for synthesizing the glucan polymers that form the structural scaffold of the biofilm.[5][6]
-
Anti-Biofilm Activity: By potentially disrupting bacterial adhesion and inhibiting EPS production, this compound could effectively prevent the formation and maturation of cariogenic biofilms.
Data Presentation
For a systematic evaluation of this compound, quantitative data should be collected and organized. The following table is a template based on data for a related compound, 4-(adamantyl-1)-1-(1-aminobutyl) benzol (AM-166), against S. aureus[7], and illustrates how results for this compound against an oral bacterium like S. mutans could be presented.
Table 1: Illustrative Anti-biofilm Activity Data for an Adamantane Derivative
| Compound Concentration | Inhibition of Biofilm Formation (%) | Disruption of Pre-formed Biofilm (%) |
|---|---|---|
| 1/2 x MIC | Data to be determined | Data to be determined |
| 1 x MIC | Data to be determined | Data to be determined |
| 2 x MIC | Data to be determined | Data to be determined |
| 5 x MIC | 92.3 | 30.9 |
(Data for 5x MIC is for 4-(adamantyl-1)-1-(1-aminobutyl) benzol against S. aureus and serves as an example).[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol establishes the lowest concentration of this compound that prevents the visible growth of a specific oral bacterium.
Materials:
-
This compound
-
Streptococcus mutans (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth, supplemented with 1% sucrose
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
0.5 McFarland turbidity standard
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the stock solution in BHI broth to obtain a range of concentrations. Keep the final DMSO concentration below 1% to avoid solvent toxicity.
-
Culture S. mutans overnight in BHI broth. Dilute the overnight culture to match the 0.5 McFarland standard, and then further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth with 1% DMSO) and a negative control (broth only).
-
Incubate the plate at 37°C in a 5% CO₂ environment for 24 hours.
-
Determine the MIC visually as the lowest concentration with no turbidity. This can be confirmed by measuring the optical density at 600 nm.
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Results from the MIC assay plate
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.1% (w/v) crystal violet solution
-
95% ethanol
-
Microplate reader
Procedure:
-
Following the 24-hour incubation for the MIC determination, carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with tap water until the runoff is clear.
-
Invert the plate on a paper towel to dry.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing antimicrobial and anti-biofilm activity.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory pathways of this compound.
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Preparation of 2-(1-adamantyl)-4-bromophenol from 4-(1-adamantyl)phenol.
Application Note: Selective Ortho-Bromination of 4-(1-adamantyl)phenol
Introduction
2-(1-adamantyl)-4-bromophenol is a crucial intermediate in the synthesis of Adapalene, a third-generation topical retinoid widely used in the treatment of acne.[][2] The selective introduction of a bromine atom at the ortho-position to the hydroxyl group of this compound is a key synthetic step. This protocol details an efficient method for this transformation using N-Bromosuccinimide (NBS) as the brominating agent, which allows for high regioselectivity and good yields. Phenols are highly activated towards electrophilic aromatic substitution, which can often lead to polysubstituted products.[3] However, the use of N-bromosuccinimide, particularly with an acid catalyst, provides a reliable method for selective mono-ortho-bromination of para-substituted phenols.[4][5]
Reaction Scheme
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bulky adamantyl group at the para-position directs the incoming electrophile (bromonium ion generated from NBS) to the ortho-position.
Figure 1: Bromination of this compound to 2-(1-adamantyl)-4-bromophenol.
Experimental Protocol
This protocol describes the selective ortho-bromination of this compound using N-Bromosuccinimide (NBS) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in methanol.[4]
Materials and Equipment
-
Reagents:
-
This compound (C₁₆H₂₀O)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH), ACS Grade
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 2.28 g, 10.0 mmol, 1.0 equiv).
-
Add methanol (40 mL) and stir until the starting material is fully dissolved.
-
Add p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
-
Addition of Brominating Agent:
-
Once the solution is cooled, add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted NBS.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford the pure 2-(1-adamantyl)-4-bromophenol.
-
Data Presentation
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | C₁₆H₂₀O | 228.33 | 1.0 | 10.0 | 2.28 g |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.0 | 10.0 | 1.78 g |
| p-TsOH·H₂O | C₇H₁₀O₄S | 190.22 | 0.1 | 1.0 | 0.19 g |
| Methanol | CH₄O | 32.04 | Solvent | - | 40 mL |
| Product: 2-(1-adamantyl)-4-bromophenol | C₁₆H₁₉BrO | 307.23 | - | - | Theoretical Yield: 3.07 g |
Expected Results
This procedure is expected to yield the desired product, 2-(1-adamantyl)-4-bromophenol, with high regioselectivity. The typical yield for ortho-bromination of similar para-substituted phenols is often greater than 85%.[4] The final product should be characterized by its melting point (reported as 137-141 °C)[] and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 2-(1-adamantyl)-4-bromophenol.
A flowchart of the synthesis and purification process.
References
- 2. Improved Synthesis of 2-(1-Adamantyl)-4-bromophenol and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Adamantyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1-Adamantyl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the Friedel-Crafts alkylation of phenol with an adamantylating agent. Key approaches include:
-
Reaction of phenol with 1-adamantanol in the presence of an acid catalyst.
-
Alkylation of phenol with 1-bromoadamantane.[1]
-
Reaction of phenol with 1-acyloxyadamantane, such as 1-acetoxyadamantane, catalyzed by a strong acid like sulfuric acid.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen method and reaction conditions. A reported synthesis using 1-bromoadamantane and an excess of phenol at 120°C for 12 hours achieved a yield of 80%.[1] Other methods using ion-exchange resins as catalysts have also reported good to excellent yields.[3]
Q3: What are the main byproducts in the synthesis of this compound?
A3: The primary byproducts are isomers and poly-alkylated phenols. These include:
-
ortho-(1-Adamantyl)phenol (2-(1-Adamantyl)phenol).
-
2,6-bis(1-adamantyl)phenol, a di-substituted byproduct that can form, especially at higher temperatures or with certain catalysts.[3][4]
-
In some reaction pathways, O-alkylation can occur, leading to the formation of adamantyl phenyl ether, though C-alkylation is generally favored for phenols in Friedel-Crafts reactions.[5]
Q4: How can I minimize the formation of the ortho isomer and di-substituted byproducts?
A4: To improve the selectivity for the para isomer and minimize polyalkylation, consider the following:
-
Steric Hindrance: The bulky nature of the adamantyl group naturally favors substitution at the less sterically hindered para position.[5]
-
Catalyst Choice: Using solid acid catalysts like macroporous sulfonic acid cation-exchange resins (e.g., Amberlite 200) can enhance selectivity.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the formation of di-substituted byproducts.[4]
-
Molar Ratio: Using an excess of phenol can help to reduce the likelihood of polyalkylation on a single phenol molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents. | 1. For resin catalysts, ensure they are properly activated (H+ form) and dry.[3] For acid catalysts like H2SO4, ensure the correct concentration is used. 2. Monitor the reaction by TLC or GC and adjust the temperature and time accordingly. For example, the reaction with 1-bromoadamantane is heated at 120°C for 12 hours.[1] 3. Use pure, dry phenol and adamantylating agent. |
| Low Yield of this compound | 1. Suboptimal molar ratio of reactants. 2. Formation of byproducts (isomers, poly-alkylation). 3. Inefficient work-up and purification. | 1. Optimize the molar ratio of phenol to the adamantylating agent. An excess of phenol is often used.[1] 2. Adjust reaction conditions (catalyst, temperature, solvent) to favor para-substitution.[3][5] 3. After the reaction, precipitate the product in hot water, filter, and wash thoroughly to remove unreacted phenol.[1] Recrystallization from a suitable solvent can be used for further purification. |
| Formation of Di-substituted Byproduct | 1. High reaction temperature. 2. Inappropriate catalyst or catalyst concentration. 3. Prolonged reaction time. | 1. Conduct the reaction at the lowest effective temperature. 2. A macroporous sulfonic acid cation-exchange resin has been shown to provide good selectivity against di-adamantylated products.[3] 3. Monitor the reaction progress to avoid unnecessarily long reaction times that could promote further alkylation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related isomers. | 1. Wash the crude product with hot water to remove excess phenol.[1] 2. Column chromatography or recrystallization may be necessary to separate the para-isomer from the ortho-isomer and other byproducts. |
Data Presentation
Table 1: Comparison of Synthesis Conditions for Adamantylation of Phenols
| Adamantylating Agent | Phenol Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of Mono-adamantylated Product | Reference |
| 1-Bromoadamantane | Phenol | None (Phenol as solvent) | 120 | 12 | 80% (4-isomer) | [1] |
| 1-Adamantanol | 4-Bromophenol | Amberlite 200 (H+ form) / Ethyl Acetate | Reflux | 10-12 | Good | [3] |
| 1-Adamantanol | 4-Bromophenol | Amberlite 200 (H+ form) / 1,2-Dichloroethane | Reflux | Faster | Good (with 9% di-substituted) | [3] |
| 1-Acetoxyadamantane | 4-Bromophenol | H2SO4 / n-Heptane | 20 | 24 | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromoadamantane[1]
-
Reactant Preparation: In a suitable reaction vessel, add 188 g (2.0 mol) of phenol.
-
Reaction Initiation: To the phenol, add 108 g (0.50 mol) of 1-bromoadamantane.
-
Reaction Conditions: Heat the mixture at 120°C for 12 hours with stirring.
-
Work-up: After the reaction is complete, cool the solution to room temperature. Pour the cooled solution into a beaker containing 2 L of hot water and stir to form a precipitate.
-
Purification: Filter the precipitate and wash it three times with hot water. Dry the collected solid under vacuum to obtain this compound. The reported yield is 91.3 g (80%).
Protocol 2: Synthesis of 2-(1-Adamantyl)-4-bromophenol using an Ion-Exchange Resin[3]
-
Reactant Preparation: In a reaction flask, combine 4-bromophenol (1 mmol) and 1-adamantanol (1.05 equiv).
-
Catalyst and Solvent Addition: Add a macroporous sulfonic acid cation-exchange resin (Amberlite 200, H+ form) and ethyl acetate as the solvent.
-
Reaction Conditions: Reflux the mixture for 10-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter off the resin catalyst. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired 2-(1-adamantyl)-4-bromophenol.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 3. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for the adamantylation of aromatic compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the adamantylation of aromatic compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Yield
Q1: My adamantylation reaction is resulting in a low yield or failing completely. What are the primary causes?
A1: Low or no yield in Friedel-Crafts adamantylation can often be attributed to several factors related to the reactants, catalyst, and reaction conditions. Key areas to investigate include:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.[1][2][3]
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous conditions.
-
Insufficient Catalyst: The adamantylated product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2] Therefore, a stoichiometric amount, or even an excess, of the catalyst may be necessary.
-
Inappropriate Adamantylating Agent: The reactivity of the adamantylating agent is crucial. While 1-bromoadamantane is commonly used, 1-adamantanol can be an effective alternative, sometimes under milder conditions when paired with protic acids like sulfuric acid or triflic acid.[4][5]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[1][6] However, excessively high temperatures can lead to product decomposition.[7]
Q2: I am using a phenol as my substrate and experiencing issues. What specific precautions should I take?
A2: Phenols present unique challenges in Friedel-Crafts reactions. The hydroxyl group is strongly activating, which can lead to polyalkylation.[1] Additionally, the Lewis acid can coordinate with the hydroxyl group. To address these issues:
-
Protecting the Hydroxyl Group: It is often beneficial to protect the hydroxyl group, for instance as an ester, before performing the adamantylation. The protecting group can be removed in a subsequent step.
-
Using Milder Catalysts: Employing milder catalysts, such as ion-exchange sulfonic acid resins, can provide good to excellent yields of ortho-adamantylated phenols with high selectivity, especially when using adamantanols as the alkylating agent.[4]
Q3: My reaction with aniline or its derivatives is not working as expected. What could be the problem?
A3: Aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[2] For anilines, it is common practice to protect the amino group, for example, through acetylation to form an acetanilide. This protected intermediate can then be adamantylated, followed by hydrolysis to yield the desired adamantylated aniline.[8][9]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
A4: The regioselectivity of adamantylation is influenced by both electronic and steric factors. The bulky adamantyl group generally favors substitution at the sterically least hindered position.
-
Steric Hindrance: For many aromatic compounds, substitution at the para position is favored over the ortho position due to the large size of the adamantyl group. In some cases, such as with pyrene, the substitution occurs at positions that are sterically less hindered.[5][10]
-
Substituent Effects: Electron-donating groups on the aromatic ring typically direct incoming electrophiles to the ortho and para positions.[11][12][13] Conversely, electron-withdrawing groups direct to the meta position.[11][13]
-
Reaction Temperature: The reaction temperature can influence the isomer distribution. For instance, in some Friedel-Crafts alkylations, lower temperatures may favor one isomer, while higher temperatures can lead to a different product ratio.[14]
-
Choice of Catalyst and Solvent: The catalyst and solvent system can also play a role in directing the substitution. For example, using triflic acid in an ionic liquid has been shown to yield high para selectivity.
Issue 3: Polyadamantylation
Q5: My reaction is producing a significant amount of di- or tri-adamantylated products. How can I favor mono-adamantylation?
A5: The formation of polyadamantylated products occurs when the mono-adamantylated product is sufficiently reactive to undergo further substitution. To control this:
-
Stoichiometry: Use a larger excess of the aromatic substrate relative to the adamantylating agent.[7]
-
Controlled Addition: Add the adamantylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[7]
-
Reaction Time and Temperature: Reducing the reaction time and temperature can help minimize the formation of poly-substituted products.[7] For example, in the adamantylation of pyrene, a short reaction time (5 minutes) at a 1:1 molar ratio of reactants yielded the mono-adamantylated product, while longer reaction times and a higher ratio of the adamantylating agent led to the di-substituted product.[5][10]
Data Presentation: Reaction Condition Comparison
The following tables summarize optimized reaction conditions for the adamantylation of various aromatic compounds, providing a starting point for experimental design.
Table 1: Adamantylation of Pyrene with 1-Adamantanol or 1-Bromoadamantane [5]
| Entry | Adamantylating Agent | Pyrene:Adamantyl Reagent:TfOH (mmol) | Reaction Time | Product (Isolated Yield, %) |
| 1 | 1-AdaBr | 1:1:4 | 5 min | 2-(1-adamantyl)pyrene (93%) |
| 2 | 1-AdaOH | 1:1:4 | 5 min | 2-(1-adamantyl)pyrene (84%) |
| 3 | 1-AdaBr | 1:2.2:8.8 | 30 min | 2,7-di(1-adamantyl)pyrene (95%) |
| 4 | 1-AdaOH | 1:2.2:8.8 | 1 h | 2,7-di(1-adamantyl)pyrene (91%) |
| Reactions were carried out in dichloromethane (10 mL) at room temperature. |
Table 2: Adamantylation of Acetanilide
| Adamantylating Agent | Catalyst | Solvent | Temperature | Time | Product Yield | Reference |
| 1-Adamantanol | Trifluoroacetic Acid | Trifluoroacetic Acid | 80°C | 3 h | 96% | [9] |
| 1-Bromoadamantane | Anhydrous AlCl₃ | - | 140°C | 36 h | Not specified | [8] |
| 1-Adamantanol | Aluminum triflate (10 mol%) | Nitromethane | Boiling | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Adamantylation of Quinolines [7]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline substrate (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.5 equivalents) portion-wise while stirring.
-
Reagent Addition: In a separate flask, dissolve the adamantylating agent (e.g., 1-bromoadamantane, 1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the quinoline-catalyst mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC. If no reaction occurs, the temperature can be gradually increased.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding ice-water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Adamantylation of Pyrene [5]
-
Preparation: In a suitable flask, dissolve pyrene in dichloromethane at room temperature.
-
Reagent Addition: Add the adamantylating agent (1-adamantanol or 1-bromoadamantane) and triflic acid (TfOH) according to the desired stoichiometry (see Table 1).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 5 minutes for mono-adamantylation, 30-60 minutes for di-adamantylation).
-
Workup and Purification: The reaction is quenched and worked up according to standard procedures for acid-catalyzed reactions. The product is then purified by column chromatography.
Visualizations
Caption: General experimental workflow for Friedel-Crafts adamantylation.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 5. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. RU2549902C1 - Method of producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]
- 9. RU2570909C1 - Method for producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Adamantane Derivatives
Welcome to the Technical Support Center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane so challenging?
A1: The direct functionalization of adamantane presents a significant challenge due to the high bond dissociation energies of its C-H bonds (96 kcal/mol for secondary and 99 kcal/mol for tertiary C-H bonds).[1][2] This inherent stability requires the use of highly reactive reagents or specialized catalytic systems to achieve C-H activation.[3][4] A primary difficulty lies in achieving regioselectivity between the non-equivalent secondary (methylene) and tertiary (bridgehead) positions, which can lead to complex mixtures of products.[1][3][5]
Q2: I'm observing very low solubility of my adamantane starting material. How can I address this?
A2: Adamantane and its derivatives are characteristically nonpolar and hydrophobic, leading to poor solubility in polar solvents like water, but good solubility in nonpolar organic solvents such as benzene, hexane, and chloroform.[6][7][8] If you are encountering solubility issues, consider the following:
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Solvent Screening: Test a range of nonpolar aprotic solvents to find a suitable medium for your reaction.[9]
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of adamantane derivatives in organic solvents.[6][8]
-
Co-solvents: The use of a co-solvent system can sometimes enhance solubility.[9]
Q3: My purified adamantane derivative is not visible on a TLC plate under a UV lamp. How can I visualize it?
A3: Many adamantane derivatives do not possess a UV chromophore and are therefore invisible under a UV lamp. To visualize these compounds on a TLC plate, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a widely used and effective method, as it reacts with most organic compounds to produce yellow or brown spots against a purple background. An iodine chamber is another simple and effective visualization technique.[8]
Troubleshooting Guides
Problem 1: Low Yield in Adamantane Synthesis or Substitution Reactions
Low yields are a frequent issue in adamantane chemistry and can stem from several factors.[9][10]
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive to air or moisture. Consider slow addition of the catalyst to maintain its activity throughout the reaction.[9] For Lewis acid-catalyzed isomerizations, ensure the catalyst is fresh and anhydrous.[10] |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature, time, and solvent. Monitor reaction progress using TLC, GC, or NMR to determine the optimal endpoint.[9] For some oxidations, slow, drop-wise addition of the oxidant can improve conversion.[11] |
| Presence of Inhibitors | Degas solvents to remove dissolved oxygen. Use anhydrous solvents and reagents to eliminate water, which can inhibit certain reactions.[9] |
| Incomplete Reaction | If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for product decomposition.[9] |
Problem 2: Poor Regioselectivity in Adamantane Functionalization
Achieving selective functionalization at either the tertiary (bridgehead) or secondary (methylene) positions is a common hurdle.[3][9]
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Non-selective Reagent or Catalyst | The choice of reagent and catalyst is critical for directing substitution. For radical reactions, the reactivity of the hydrogen atom abstractor determines the selectivity.[3] For photocatalytic methods, switching to a more selective catalyst system, such as a specific photoredox catalyst with an appropriate hydrogen atom transfer (HAT) co-catalyst, can significantly improve regioselectivity.[4][9] |
| Reaction Conditions | Reaction conditions can influence the product ratio. For example, in the bromination of diamantane (a higher diamondoid), the choice of brominating agent and conditions can alter the ratio of apical to medial substitution.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane
This protocol describes the direct bromination of adamantane.
Materials:
-
Adamantane
-
Liquid Bromine
-
Methanol (for recrystallization)
-
Saturated aqueous sodium bisulfite solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).
-
Carefully add liquid bromine (e.g., 24 mL) to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling to room temperature, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[12][13]
Quantitative Data for 1-Bromoadamantane Synthesis:
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Elemental Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 |
Table compiled from data in[13].
Protocol 2: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane
This protocol provides a general framework for the biocatalytic hydroxylation of adamantane. Optimal conditions will vary depending on the specific microorganism used.[14]
Materials:
-
Selected microorganism (e.g., Streptomyces griseoplanus)
-
Appropriate culture medium
-
Adamantane
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Microorganism and Culture: Prepare the appropriate culture medium for the chosen microorganism. Inoculate a starter culture and grow under optimal conditions (e.g., specific temperature and shaking speed).
-
Biotransformation: Add adamantane to the culture. The adamantane can be added directly as a solid or dissolved in a water-miscible solvent.
-
Incubation: Continue to incubate the culture under the same conditions for a set period (e.g., 72 hours).
-
Extraction: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration. Extract the hydroxylated products from the supernatant using an appropriate organic solvent like ethyl acetate.[14]
-
Analysis and Purification: Analyze the crude extract using techniques like GC or HPLC to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using column chromatography.[14]
Quantitative Data for Microbial Hydroxylation of Adamantane:
| Microorganism | Substrate | Product(s) | Molar Conversion Yield (%) |
| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32 |
| Streptomyces sp. SA8 | 1-Adamantanol | 1,3-Adamantanediol | 69 |
| Pseudomonas putida (with CAM plasmid) | Adamantane | 1-Adamantanol | Moderate |
Table compiled from data in[5][14].
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing regioselectivity in adamantane functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(1-Adamantyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(1-Adamantyl)phenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts alkylation of phenol?
A1: Crude this compound synthesized from the reaction of phenol and a 1-adamantyl source (e.g., 1-bromoadamantane or 1-adamantanol) typically contains several impurities:
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Unreacted Phenol: Due to the use of excess phenol in the reaction to maximize the yield of the mono-substituted product.
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Ortho-isomer (2-(1-Adamantyl)phenol): The Friedel-Crafts alkylation can lead to substitution at the ortho position of the phenol.
-
Di-substituted Products (e.g., 2,4-di-(1-Adamantyl)phenol): Polyalkylation is a common side reaction in Friedel-Crafts alkylation, resulting in the addition of more than one adamantyl group to the phenol ring.[1][2]
-
Solvent Residues: Depending on the workup procedure, residual solvents from the reaction or extraction steps may be present.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary and most effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity. A combination of both techniques can also be employed for very high purity requirements.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for quantifying the main compound and detecting impurities.[3][4][5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[2][9] For less volatile phenols, derivatization might be necessary.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.[10][11][12][13]
-
Melting Point: A sharp melting point range close to the literature value (181-183 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization
Problem 1: My this compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not suitable for dissolving the compound. This compound has limited solubility in non-polar solvents.
-
Solution:
-
Refer to the solvent solubility data. Toluene or a mixed solvent system like heptane/ethyl acetate are good starting points.
-
Increase the volume of the solvent gradually until the solid dissolves at the boiling point. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
If a single solvent is ineffective, consider a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble, e.g., heptane or hexane) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.
-
Problem 2: The purified this compound "oils out" instead of forming crystals during cooling.
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Possible Cause: The solution is supersaturated, the cooling rate is too fast, or there are significant impurities present that are depressing the melting point of the mixture.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: The concentration of the solute might be too high. Reheat the solution and add a small amount of the hot solvent to reduce the saturation level.
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Seed Crystals: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Problem 3: The yield after recrystallization is very low.
-
Possible Cause:
-
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization occurred during hot filtration (if performed).
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Column Chromatography
Problem 1: I am not getting good separation between this compound and its isomers on a silica gel column.
-
Possible Cause: The polarity of the mobile phase is too high or too low.
-
Solution:
-
Optimize Mobile Phase: Start with a non-polar solvent system like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A gradient elution might be necessary. A good starting point is a gradient of 5% to 30% ethyl acetate in heptane.
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems to find the optimal mobile phase for separation. The ideal Rf value for the product should be around 0.3-0.4.
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Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.
-
Problem 2: The this compound is eluting with unreacted phenol.
-
Possible Cause: Phenol is significantly more polar than this compound and should elute later. If they co-elute, the mobile phase might be too polar from the start.
-
Solution:
-
Initial Elution: Start the elution with a very non-polar mobile phase (e.g., 100% heptane or a very low percentage of ethyl acetate) to first elute the less polar impurities and the desired product.
-
Flushing the Column: After collecting the desired product, the more polar unreacted phenol can be flushed from the column by increasing the polarity of the mobile phase significantly (e.g., 50-100% ethyl acetate).
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Heptane, Hexane, Toluene | Poor to Moderate (in hot Toluene) | The polar hydroxyl group limits solubility in nonpolar solvents. Toluene's aromaticity allows for some interaction. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Good | The polar nature of these solvents can effectively solvate the hydroxyl group. |
| Polar Protic | Methanol, Ethanol | Good | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity that can accommodate both the polar hydroxyl group and the nonpolar adamantane cage. |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot toluene until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 heptane:ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds with increasing polarity.
-
Fraction Analysis: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. epa.gov [epa.gov]
- 2. irjet.net [irjet.net]
- 3. agilent.com [agilent.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. This compound(29799-07-3) 1H NMR spectrum [chemicalbook.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
Troubleshooting low yields in Lewis acid-catalyzed adamantane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Lewis acid-catalyzed synthesis of adamantane. It is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic procedures and improve yields.
Troubleshooting Guide: Low Adamantane Yields
This section addresses specific issues that can lead to low yields in the isomerization of tetrahydrodicyclopentadiene and other precursors to adamantane.
Q1: My adamantane yield is significantly lower than expected. What are the most common causes?
A: Low yields in the classic Lewis acid-catalyzed synthesis of adamantane are a frequent issue and can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Quality and Handling: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Inactivation of the catalyst by atmospheric water will drastically reduce its activity and, consequently, the reaction yield.[1]
-
Solution: Always use a fresh, high-purity bottle of the Lewis acid. Handle the catalyst under an inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon, to prevent any exposure to moisture.
-
-
Reaction Temperature and Time: The isomerization process is highly temperature-dependent.
-
If the temperature is too low, the reaction will be incomplete, leaving unreacted starting material.
-
If the temperature is too high, it can promote side reactions such as cracking and polymerization, leading to the formation of non-distillable tar and other byproducts.[1]
-
Solution: Carefully control the reaction temperature within the optimal range cited in established protocols (typically 150-180°C for AlCl₃).[2] Monitor the reaction's progress using techniques like GC-MS to determine the ideal reaction time and ensure the consumption of the starting material.
-
-
Purity of Starting Material: The purity of the tetrahydrodicyclopentadiene precursor is crucial for the reaction's efficiency. Impurities can interfere with the catalyst and lead to unwanted side reactions.
-
Solution: Ensure the starting material is of high purity. If using technical-grade dicyclopentadiene, it should be purified by distillation before the initial hydrogenation step.[1]
-
-
Sublimation of Adamantane: Adamantane has a high melting point and can sublime under reaction conditions. This can cause the product to deposit on cooler surfaces of the reaction vessel, removing it from the reaction mixture.
-
Solution: Ensure vigorous stirring to keep the adamantane within the reaction medium. Using a well-designed reactor that minimizes cold spots can also help mitigate this issue.
-
Q2: How can I determine if my Lewis acid catalyst is the problem?
A: Catalyst inactivation is a primary suspect in low-yield reactions.
-
Visual Inspection: If using AlCl₃, it should be a fine, white to pale-yellow powder. Clumped or discolored catalyst may indicate hydration and deactivation.
-
Activity Test: Perform a small-scale control reaction with a fresh batch of catalyst under proven conditions. If this reaction proceeds as expected, your previous batch of catalyst was likely inactive.
-
Atmosphere Control: Ensure your reaction setup is completely dry and purged with an inert gas. Any leaks can introduce moisture and poison the catalyst.
Q3: I'm observing a complex mixture of side products and tar. How can I improve selectivity?
A: The formation of byproducts, often appearing as a black, tarry residue, is a common issue resulting from the highly reactive carbocation intermediates.[2]
-
Temperature Control: As mentioned, excessive heat is a major contributor to side reactions. Lowering the temperature and ensuring uniform heating can significantly improve selectivity.
-
Catalyst Loading: The amount of Lewis acid can influence the reaction pathway. While stoichiometric amounts are sometimes used, it's worth optimizing the catalyst loading. Too much catalyst can lead to more side reactions.
-
Reaction Time: Over-extending the reaction time can lead to the degradation of the desired product into polymeric materials. Monitor the reaction and quench it once the formation of adamantane has maximized.
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids or solid acid catalysts like zeolites may offer better selectivity for certain substrates, although they might require different reaction conditions. For instance, Y-type zeolites have been shown to be effective for this isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid for adamantane synthesis?
A: Aluminum chloride (AlCl₃) is the most traditionally used and effective Lewis acid for this rearrangement. However, other catalysts have been successfully employed. The choice depends on the specific substrate, desired scale, and available equipment. Superacid catalysts have been reported to give yields up to 98%.
Q2: What are the typical side products I should expect?
A: The highly reactive nature of the carbocation intermediates can lead to several side products:
-
Exo-tetrahydrodicyclopentadiene: The initial exothermic step of the reaction is the isomerization of the endo starting material to the exo isomer. Incomplete reaction will leave this as a major component.[2]
-
Polymeric Materials (Tar): At high temperatures, carbocation intermediates can polymerize, leading to the formation of a black, non-distillable residue.[1][2]
-
Dimeric and Oligomeric Species: Analysis of side products in similar isomerization reactions over zeolite catalysts has shown the formation of C20 dimers, which contribute to coke formation and catalyst deactivation. These are formed by the dimerization of reaction intermediates.
-
Ring-Opened Products: Under harsh conditions, the polycyclic structure can undergo C-C bond cleavage, leading to various rearranged and fragmented hydrocarbons.
Q3: How can I effectively purify my crude adamantane?
A: Purification is crucial to remove unreacted starting materials, side products, and the catalyst.
-
Quenching: The reaction is typically quenched by carefully adding it to ice or cold hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The adamantane is then extracted from the aqueous layer using a nonpolar organic solvent like petroleum ether or hexane.
-
Decolorization: The organic extract, which is often brown, can be decolorized by treating it with activated carbon or chromatography-grade alumina.[2]
-
Crystallization: Adamantane is a solid and can be purified by crystallization. After concentrating the organic solution, cooling it in a dry ice/acetone bath will precipitate the adamantane, which can then be collected by filtration.[2]
-
Sublimation: For very high purity, adamantane can be purified by sublimation due to its high vapor pressure.
Data Presentation: Catalyst Performance
The yield of adamantane is highly dependent on the catalyst and reaction conditions. The following table summarizes reported yields for different catalytic systems.
| Catalyst System | Starting Material | Temperature (°C) | Time (h) | Yield/Selectivity (%) | Reference |
| AlCl₃ | endo-Tetrahydrodicyclopentadiene | 150-180 | 8-12 | 30 - 40% | |
| AlCl₃ with co-catalyst | endo-Tetrahydrodicyclopentadiene | Not specified | Not specified | 65.64% | [3] |
| Immobilized AlCl₃ on γ-Al₂O₃ | endo-Tricyclodecane | 140 | 4 | 17.7% (selectivity) | |
| 0.8% Pt-0.2% Re-3% Co/ReUSY Zeolite | endo-TCD | 250 | 3 | 27.7% | [4] |
| Superacid Catalyst | Dicyclopentadiene | Not specified | Not specified | up to 98% | [2] |
Experimental Protocols
Baseline Protocol: AlCl₃-Catalyzed Adamantane Synthesis
This protocol is adapted from the well-established procedure reported in Organic Syntheses.
Materials:
-
endo-Tetrahydrodicyclopentadiene (200 g, 1.47 moles)
-
Anhydrous Aluminum Chloride (AlCl₃) (40 g)
-
Petroleum ether (b.p. 30–60°C)
-
Chromatography-grade alumina
-
500-mL Erlenmeyer flask with a standard taper joint
-
Air condenser
-
Magnetic stirrer-hot plate
Procedure:
-
Place 200 g of molten endo-tetrahydrodicyclopentadiene into the 500-mL Erlenmeyer flask equipped with a magnetic stirring bar.
-
Fit an air condenser to the flask. Through the top of the condenser, carefully add 40 g of anhydrous aluminum chloride in portions. (Caution: Handle AlCl₃ in a moisture-free environment).
-
Heat the reaction mixture to 150–180°C with vigorous stirring. An initial exotherm will be observed as the endo precursor isomerizes to the exo form.[2]
-
Continue heating and stirring for 8–12 hours. During the reaction, AlCl₃ may sublime into the condenser; periodically push it back down into the reaction mixture.
-
After the reaction period, cool the flask. The contents will separate into a brown upper layer containing the product and a lower black, tarry layer.
-
Carefully decant the upper layer into a beaker. Rinse the reaction flask several times with petroleum ether, decanting the rinses into the same beaker.
-
Warm the petroleum ether suspension to dissolve all the adamantane.
-
Decolorize the hot solution by adding 10 g of chromatography-grade alumina and filtering the hot solution.
-
Concentrate the filtrate to a volume of about 200 mL by distillation.
-
Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.
-
Collect the solid product by suction filtration. The expected yield is approximately 27–30 g (30-40%).[2]
Visualizations
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low adamantane yields.
Simplified Reaction Mechanism
Caption: Simplified mechanism of adamantane formation.
References
Strategies to avoid side products in Friedel-Crafts reactions with adamantane.
Welcome to the technical support center for Friedel-Crafts reactions involving adamantane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of unwanted side products and optimizing reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Friedel-Crafts reactions with adamantane?
A1: The primary side products in Friedel-Crafts adamantylation are typically:
-
Polyalkylation products: These arise when more than one adamantyl group is attached to the aromatic ring. Since the initial adamantylation product is often more reactive than the starting aromatic compound, it can undergo further alkylation.[1][2] This leads to the formation of di- or even tri-adamantylated arenes.
-
Isomeric products: When using substituted aromatic substrates, the adamantyl group can attach at different positions on the ring, leading to a mixture of regioisomers. The distribution of these isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[3]
-
Rearrangement products: While the 1-adamantyl cation is a relatively stable tertiary carbocation, under certain harsh conditions, skeletal rearrangements can occur, although this is less common compared to reactions with less stable carbocations.[4][5]
Q2: How can I minimize polyalkylation in my reaction?
A2: To favor mono-adamantylation and suppress the formation of polyalkylated products, consider the following strategies:
-
Control of Stoichiometry: Using a large excess of the aromatic substrate relative to the adamantylating agent can statistically favor the reaction of the adamantyl cation with the unreacted starting material over the mono-alkylated product.
-
Choice of Catalyst: Milder Lewis acids or Brønsted acids can reduce the overall reactivity and decrease the rate of subsequent alkylations. For instance, indium(III) salts have been shown to be efficient catalysts for mono-adamantylation.[6]
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
Q3: How do I control the regioselectivity (isomer formation) of the adamantylation?
A3: Controlling the position of adamantylation on a substituted aromatic ring depends on understanding and manipulating kinetic versus thermodynamic control:
-
Kinetic Control: This is typically favored at lower temperatures and shorter reaction times. The major product will be the one that forms the fastest, which is often sterically driven.
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable isomer.[3][7]
By adjusting the reaction temperature and time, you can influence the product distribution towards the desired isomer.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-adamantylated product | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. | - Increase reaction time. - Use a more active or higher loading of the catalyst. - Optimize the reaction temperature. |
| Formation of significant amounts of di- or poly-adamantylated products | - The mono-adamantylated product is more reactive than the starting material. - High catalyst activity. - High reaction temperature. | - Use a large excess of the aromatic substrate. - Employ a milder Lewis acid catalyst (e.g., InBr₃, InCl₃). - Lower the reaction temperature. |
| Formation of an undesired mixture of regioisomers | - Lack of selectivity under the chosen reaction conditions. | - To favor the kinetic product, use lower temperatures and shorter reaction times. - To favor the thermodynamic product, use higher temperatures and longer reaction times to allow for isomerization.[3] |
| Observation of unexpected rearrangement products | - Harsh reaction conditions leading to adamantyl cation rearrangement. | - Use milder reaction conditions (lower temperature, less acidic catalyst).[5] |
Data Presentation
Table 1: Influence of Catalyst on the Adamantylation of Benzene with 1-Bromoadamantane
| Catalyst (mol%) | Product | Yield (%) | Reference |
| InBr₃ (5) | 1-Adamantylbenzene | 91 | [8] |
| InCl₃ (5) | 1-Adamantylbenzene | 85 | [6] |
Table 2: Adamantylation of Toluene with 1-Adamantanol using an Immobilized Acid Catalyst
| Residence Time (min) | Temperature (°C) | Product Yield (%) | Isomer Ratio (meta:para) | Reference |
| 5 | 120 | 97 | 1:9 | [9] |
| 10 | 120 | 95 | 1:9 | [9] |
| 15 | 120 | 92 | 1:9 | [9] |
Table 3: Triflic Acid-Promoted Adamantylation of Pyrene
| Adamantylating Agent | Pyrene:Adamantyl Ratio | Reaction Time | Product | Yield (%) | Reference |
| 1-Adamantanol | 1:1 | 5 min | 2-(1-Adamantyl)pyrene | 84 | [10][11] |
| 1-Bromoadamantane | 1:1 | 5 min | 2-(1-Adamantyl)pyrene | 93 | [10][11] |
| 1,3-Dibromoadamantane | 3:1 | 4 h | 1,3-Bis(pyren-2-yl)adamantane | 62 | [10][11] |
| Adamantane-1,3-diol | 3:1 | 4 h | 1,3-Bis(pyren-2-yl)adamantane | 49 | [10][11] |
| Adamantane-1,3,5-triol | 4.5:1 | 6 h | 1,3,5-Tris(pyren-2-yl)adamantane | 63 | [10][11] |
Experimental Protocols
Protocol 1: Mono-adamantylation of Benzene using Indium(III) Bromide
This protocol describes a method for the selective mono-adamantylation of benzene using 1-bromoadamantane and a catalytic amount of indium(III) bromide.[8]
-
Materials:
-
1-Bromoadamantane
-
Benzene (large excess, acts as both reactant and solvent)
-
Indium(III) bromide (InBr₃, 5 mol%)
-
Anhydrous dichloromethane (if needed for dissolution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzene.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add the indium(III) bromide catalyst (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using hexane as eluent).
-
Protocol 2: Flow Friedel–Crafts Alkylation of Toluene with 1-Adamantanol
This protocol outlines a continuous flow method for the adamantylation of toluene using an immobilized acid catalyst.[9]
-
Materials:
-
1-Adamantanol
-
Toluene
-
Hydroxy-substituted sulfonic acid-functionalized silica (immobilized acid catalyst)
-
-
Procedure:
-
Pack a column with the hydroxy-substituted sulfonic acid-functionalized silica catalyst.
-
Prepare a solution of 1-adamantanol in toluene.
-
Using a syringe pump, pass the solution through the heated catalyst column at a controlled flow rate to achieve the desired residence time.
-
The reaction is conducted at 120°C.
-
Collect the eluent from the column.
-
The product, 1-tolyladamantane, is obtained after evaporation of the solvent. The isomer ratio can be determined by GC analysis.
-
Visualizations
Caption: Pathways leading to desired and side products in Friedel-Crafts adamantylation.
Caption: A troubleshooting workflow for optimizing Friedel-Crafts adamantylation reactions.
References
- 1. An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1-Adamantyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 4-(1-Adamantyl)phenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthesis methods, and complete experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing Friedel-Crafts alkylation methods.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated Aromatic Ring: Phenol's hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][2] | - Use a milder Lewis acid: Consider catalysts that have a lower tendency to coordinate with the hydroxyl group.[3] - Protect the hydroxyl group: Convert the phenol to an ester before alkylation, and then deprotect it post-reaction.[1] - Employ an alternative catalyst system: Use a recyclable ion-exchange sulfonic acid resin, which avoids the issues associated with traditional Lewis acids.[4] |
| Catalyst Inactivity: Lewis acid catalysts are highly sensitive to moisture, which leads to their deactivation.[1][5] | - Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5] | |
| Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, rendering the catalyst inactive.[1] | - Use a stoichiometric amount or an excess of the Lewis acid catalyst to ensure enough active catalyst is available throughout the reaction.[1] | |
| Formation of Multiple Products (Low Selectivity) | Polyalkylation: The initial product, this compound, is more reactive than phenol itself and can undergo further alkylation to form di- or tri-substituted byproducts. | - Use an excess of the aromatic reactant (phenol) to increase the probability of the adamantyl electrophile reacting with a phenol molecule rather than the product.[3] |
| Isomer Formation (ortho-, meta- substitution): While the para-product is generally favored, ortho- and meta-isomers can also be formed. | - Optimize reaction temperature: Lower temperatures generally favor the formation of the para-isomer. | |
| O-Alkylation: The adamantyl group may alkylate the oxygen of the hydroxyl group, forming an ether byproduct. | - This is a common issue with phenols in Friedel-Crafts reactions.[2][6] Protecting the hydroxyl group as mentioned above can prevent this side reaction.[1] | |
| Difficult Product Isolation and Purification | Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of phenol and adamantyl precursors in the reaction mixture. | - Monitor reaction progress: Use techniques like TLC or GC to ensure the reaction has gone to completion before workup. - Optimize reaction time and temperature to drive the reaction to completion.[7] |
| Removal of Byproducts: Di-substituted adamantylphenols and other byproducts can be difficult to separate from the desired product. | - Purification by precipitation: One protocol describes precipitating the product by pouring the reaction mixture into hot water, followed by washing.[8] - Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Column chromatography: For high purity requirements, column chromatography may be necessary. | |
| Removal of Phenol: Excess phenol used in the reaction needs to be effectively removed. | - Aqueous workup: Phenol can be removed by washing the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble sodium phenolate.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most frequently cited scalable method is the Friedel-Crafts alkylation of phenol with an adamantylating agent, such as 1-bromoadamantane or 1-adamantanol.[8][10]
Q2: Why is my Friedel-Crafts reaction with phenol giving a low yield?
A2: Low yields in Friedel-Crafts reactions with phenol are often due to the deactivation of the aromatic ring through coordination of the phenolic oxygen with the Lewis acid catalyst.[1][2] Moisture in the reaction can also deactivate the catalyst.[5]
Q3: How can I avoid the formation of multiple adamantylated phenol byproducts?
A3: To minimize polyalkylation, it is recommended to use a large excess of phenol relative to the adamantylating agent.[3] This statistically favors the adamantylation of unreacted phenol over the already substituted product.
Q4: Are there more environmentally friendly or "greener" synthesis methods available?
A4: Yes, a cleaner process utilizing a recyclable ion-exchange sulfonic acid resin (e.g., Amberlite 200) as a catalyst has been developed.[4] This method avoids the use of corrosive and moisture-sensitive Lewis acids and allows for easy catalyst recovery and reuse. The only byproduct is water, which can be removed to further improve the process efficiency.[4]
Q5: What is a typical workup and purification procedure for this compound?
A5: A common procedure involves cooling the reaction mixture and then pouring it into hot water to precipitate the crude product. The precipitate is then filtered and washed multiple times with hot water to remove unreacted phenol and other water-soluble impurities. The product is then dried under vacuum.[8] For higher purity, recrystallization or column chromatography can be employed.
Q6: Can I use 1-adamantanol directly for the alkylation of phenol?
A6: Yes, 1-adamantanol can be used as the alkylating agent, often in the presence of a strong acid catalyst like a sulfonic acid resin.[4]
Quantitative Data Summary
The following tables summarize quantitative data from different scalable synthesis methods for this compound.
Table 1: Friedel-Crafts Alkylation using 1-Bromoadamantane
| Parameter | Value | Reference |
| Adamantylating Agent | 1-Bromoadamantane | [8] |
| Aromatic Substrate | Phenol | [8] |
| Molar Ratio (Phenol:1-Bromoadamantane) | 4:1 | [8] |
| Catalyst | None (thermal) | [8] |
| Temperature | 120 °C | [8] |
| Reaction Time | 12 hours | [8] |
| Yield | 80% | [8] |
Table 2: Ion-Exchange Resin Catalyzed Alkylation using 1-Adamantanol
| Parameter | Value | Reference |
| Adamantylating Agent | 1-Adamantanol | [4] |
| Aromatic Substrate | 4-Bromophenol (as a model) | [4] |
| Catalyst | Amberlite 200 (H⁺ form) | [4] |
| Solvent | Acetic Acid | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 2 hours | [4] |
| Yield | Excellent (specific yield for this compound not given, but high for analogous products) | [4] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation with 1-Bromoadamantane
This protocol is adapted from a literature procedure.[8]
Materials:
-
1-Bromoadamantane (108 g, 0.50 mol)
-
Phenol (188 g, 2.0 mol)
-
Hot water (2 L)
Procedure:
-
In a suitable reaction vessel, combine 188 g of phenol and 108 g of 1-bromoadamantane.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours with stirring.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Pour the resulting solution into a beaker containing 2 L of hot water while stirring vigorously. A precipitate will form.
-
Filter the precipitate from the hot water.
-
Wash the collected solid three times with hot water to remove residual phenol.
-
Dry the purified product thoroughly under vacuum to obtain this compound. (Expected yield: ~91.3 g, 80%).
Protocol 2: Synthesis using Ion-Exchange Resin Catalyst with 1-Adamantanol
This protocol is a representative procedure based on the clean synthesis method.[4]
Materials:
-
1-Adamantanol
-
Phenol
-
Amberlite 200 (H⁺ form) or similar sulfonic acid resin
-
Acetic Acid
-
Ethyl acetate (for washing)
Procedure:
-
To a reaction flask, add the sulfonic acid resin (e.g., 0.35 g per mmol of phenol).
-
Add acetic acid as the solvent.
-
Add phenol (1.0 equivalent) and 1-adamantanol (1.05 equivalents).
-
Heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter to recover the resin catalyst.
-
Wash the resin with ethyl acetate.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for Friedel-Crafts synthesis of this compound.
Caption: Workflow for ion-exchange resin catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Adamantylation of Phenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient adamantylation of phenols. This resource, presented in a question-and-answer format, addresses specific experimental challenges to enhance reaction outcomes.
Troubleshooting Guides
Problem 1: Low or No Conversion of Phenol
Q: My adamantylation reaction shows low or no conversion of the starting phenol. What are the potential causes and how can I resolve this?
A: Low or no conversion in phenol adamantylation can arise from several factors related to the catalyst, reagents, or reaction conditions. A systematic troubleshooting approach is outlined below.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (Heterogeneous) | For ion-exchange resins (e.g., Amberlite), ensure the resin is thoroughly dry. Water produced during the reaction can deactivate the catalyst.[1][2] Consider regenerating the resin by washing and drying under vacuum. For microporous resins, reaction times may be longer, and yields lower compared to macroporous analogues.[2] |
| Catalyst Inactivity (Homogeneous) | Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous. Use freshly opened or properly stored catalysts. For phenols, the hydroxyl group can coordinate with and deactivate the Lewis acid catalyst.[3] |
| Insufficient Catalyst Loading | For ion-exchange resins, ensure an adequate catalyst-to-substrate ratio. For example, a ratio of 0.35 g of Amberlite 200 per mmol of phenol has been shown to be effective.[2] For homogeneous catalysts, stoichiometry is critical; often, more than a catalytic amount is needed due to complexation with the phenol. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient conversion. For ion-exchange resin catalysis in acetic acid, temperatures around 100°C are often optimal.[2] For homogeneous catalysts, the optimal temperature may vary, and careful optimization is required to balance reaction rate with potential side reactions. |
| Inappropriate Solvent | The choice of solvent is crucial. For ion-exchange resins, acetic acid has been shown to be a superior solvent, facilitating high yields and catalyst recycling.[2] Solvents like acetonitrile may inhibit the reaction.[2] |
| Deactivated Aromatic Ring | Phenols with strongly electron-withdrawing substituents will react more slowly than electron-rich phenols.[2] Longer reaction times or higher temperatures may be necessary for these substrates. |
Problem 2: Poor Selectivity (Formation of Isomers or Poly-adamantylated Products)
Q: My reaction is producing a mixture of ortho-, para-, and di-adamantylated products. How can I improve the selectivity?
A: Controlling selectivity is a common challenge in Friedel-Crafts alkylation of phenols. The following factors can be adjusted to favor the desired product.
| Potential Cause | Recommended Solution |
| Catalyst Choice | The nature of the catalyst can influence regioselectivity. Heterogeneous catalysts like macroporous sulfonic acid resins (e.g., Amberlite 200) often show good ortho-selectivity.[2] |
| Solvent Effects | The solvent can influence the product distribution. For instance, in the ion-exchange resin-catalyzed adamantylation of 4-bromophenol, 1,2-dichloroethane led to lower selectivity and the formation of the di-adamantylated product compared to acetic acid.[2] |
| Reaction Temperature | Higher temperatures can sometimes lead to the formation of thermodynamically more stable isomers or promote polyalkylation. Optimizing the temperature is crucial for achieving high selectivity. |
| Stoichiometry of Reactants | To minimize the formation of di-adamantylated products, it is advisable to use the phenol in excess relative to the adamantylating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the adamantylation of phenols?
A1: The most common catalysts are strong acids, which can be categorized as either homogeneous or heterogeneous.
-
Homogeneous Catalysts: These include mineral acids like concentrated sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃).[2] Strong organic acids like trifluoroacetic acid and triflic acid have also been used.[2]
-
Heterogeneous Catalysts: Solid acid catalysts are widely used due to their ease of separation and recyclability. Strongly acidic ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlite 200, have proven to be highly effective and reusable.[1][2]
Q2: What are the advantages of using a heterogeneous catalyst like an ion-exchange resin over a homogeneous catalyst like sulfuric acid?
A2: Heterogeneous catalysts like ion-exchange resins offer several advantages:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.[1][2]
-
Recyclability: Ion-exchange resins can be washed, dried, and reused multiple times without a significant loss of activity.[1][2]
-
Reduced Waste: The work-up procedure is significantly cleaner, avoiding the large volumes of aqueous waste generated from quenching and neutralizing strong mineral acids.[2]
Q3: How does water affect the performance of ion-exchange resin catalysts?
A3: Water is a byproduct of the adamantylation reaction when using an adamantanol as the alkylating agent. This water can hydrate the sulfonic acid groups of the resin, leading to a significant decrease in catalytic activity.[1] It is crucial to either remove the water from the reaction mixture or to thoroughly dry the catalyst before reuse. A clever work-around when using acetic acid as a solvent is to add acetic anhydride during the work-up, which reacts with the water to form more acetic acid.[2]
Q4: Can I use 1-haloadamantanes instead of 1-adamantanol as the alkylating agent?
A4: Yes, 1-haloadamantanes are commonly used as alkylating agents in Friedel-Crafts reactions. However, using 1-adamantanol with a strong acid catalyst can often be performed under milder conditions and may result in higher selectivity.[2]
Q5: What is a typical work-up procedure for an adamantylation reaction catalyzed by a homogeneous acid like H₂SO₄ or AlCl₃?
A5: The work-up for a reaction using a homogeneous acid catalyst typically involves the following steps:
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Quenching: The reaction mixture is cooled and slowly poured into a mixture of ice and water to quench the reaction and deactivate the catalyst.
-
Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: The organic layer is washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove residual acid, and finally with brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is then purified, typically by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for the Adamantylation of 4-Bromophenol with 1-Adamantanol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity Issues |
| Amberlite 200 | Acetic Acid | 100 | 2 | 98 | High o-selectivity |
| Amberlite 200 | 1,2-Dichloroethane | Reflux | 10-12 | Good | 9% di-adamantylated product[2] |
| Amberlite IR120 | Acetic Acid | 100 | 12 | Lower than Amberlite 200 | - |
| H₂SO₄ | Not specified | Not specified | Not specified | Generally good | Requires aqueous work-up[2] |
| AlCl₃ | Not specified | Not specified | Not specified | Variable | Catalyst deactivation by phenol[3] |
| Triflic Acid | Dichloromethane | Room Temp. | 0.1-1 | High | Can promote di-adamantylation |
Table 2: Adamantylation of Various Phenols using Amberlite 200 in Acetic Acid
| Phenol Substrate | Product | Time (h) | Yield (%) |
| 4-Chlorophenol | 2-(1-Adamantyl)-4-chlorophenol | 2 | 95 |
| p-Cresol | 2-(1-Adamantyl)-4-methylphenol | 2 | 96 |
| m-Cresol | 2-(1-Adamantyl)-5-methylphenol | 2 | 94 |
| 4-Formylphenol | 3-(1-Adamantyl)-4-hydroxybenzaldehyde | 12 | 85 |
| 4-Acetylphenol | 3-(1-Adamantyl)-4-hydroxyacetophenone | 12 | 82 |
| 4-Nitrophenol | 2-(1-Adamantyl)-4-nitrophenol | 24 | 78 |
Experimental Protocols
Key Experiment: Adamantylation of 4-Bromophenol using Amberlite 200
This protocol is adapted from the procedure described by Wang et al.[2]
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
Amberlite 200 (H⁺ form, macroporous sulfonic acid resin)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 mmol), 1-adamantanol (1.05 mmol), Amberlite 200 (0.35 g), and glacial acetic acid (2 mL).
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlite 200 resin. Wash the resin with ethyl acetate. The resin can be dried under vacuum and reused.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(1-adamantyl)-4-bromophenol.
Visualizations
Caption: Troubleshooting workflow for low yield in phenol adamantylation.
Caption: Mechanism of acid-catalyzed adamantylation of phenol.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 3. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
Post-synthesis workup procedure for 4-(1-Adamantyl)phenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis workup and purification of 4-(1-Adamantyl)phenol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). |
| Product is too soluble in the precipitation solvent (hot water). | Cool the reaction mixture to room temperature before adding it to hot water. Ensure a sufficient volume of hot water is used to precipitate the product effectively.[1] | |
| Formation of soluble side products. | Analyze the filtrate to identify soluble byproducts. Consider an alternative workup, such as solvent extraction. | |
| Product Fails to Precipitate | Insufficient amount of anti-solvent (hot water) added. | Gradually add more hot water while stirring vigorously. |
| The reaction mixture is too dilute. | If feasible, concentrate the reaction mixture by removing some of the excess phenol under reduced pressure before precipitation. | |
| Formation of an Emulsion During Extraction | High concentration of phenol or other surfactants. | Add a saturated brine solution to the separatory funnel to break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| Oily Product Obtained After Workup | Presence of unreacted starting materials or low molecular weight impurities. | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
| Incomplete drying of the product. | Ensure the product is thoroughly dried under vacuum to remove residual solvents. | |
| Product Purity is Low After Initial Workup | Presence of ortho-substituted isomer (2-(1-Adamantyl)phenol). | Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/dichloromethane) to separate the isomers.[2] |
| Presence of di-substituted adamantylphenols. | Purification by column chromatography on silica gel may be necessary to separate mono- and di-substituted products. | |
| Residual phenol. | Wash the crude product thoroughly with hot water to remove unreacted phenol.[1] An alternative is to perform a mild basic wash (e.g., dilute sodium bicarbonate solution) during an extraction workup, being careful not to deprotonate the desired phenolic product excessively. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward workup procedure for isolating this compound?
A1: A widely used and effective method is precipitation in hot water. After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of hot water with stirring. The product precipitates as a solid, which can then be collected by filtration, washed with more hot water to remove unreacted phenol, and dried under vacuum.[1]
Q2: My product has a pink or brownish tint. What is the cause and how can I remove the color?
A2: The coloration is likely due to the presence of oxidized phenol impurities. Washing the crude product thoroughly with hot water should help remove most of the colored impurities. If the color persists after initial purification, a recrystallization step, possibly with the addition of a small amount of activated charcoal, can be effective.
Q3: What are the potential side products in the synthesis of this compound?
A3: The primary side products are isomers, such as 2-(1-Adamantyl)phenol, and poly-alkylated products like 2,4-di-(1-Adamantyl)phenol. The formation of these byproducts is influenced by the reaction conditions, including the catalyst and temperature.
Q4: How can I effectively remove the ortho-isomer from my desired para-substituted product?
A4: Recrystallization is a common and effective method for separating the para- and ortho-isomers of adamantylphenol. A solvent system such as petroleum ether and dichloromethane has been shown to be effective.[2] The para-isomer is typically less soluble and will crystallize out, leaving the ortho-isomer in the mother liquor.
Q5: Is an extraction workup a viable alternative to precipitation?
A5: Yes, an extraction workup can be used. After the reaction, the mixture can be diluted with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water to remove unreacted phenol and any inorganic salts. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Experimental Protocols
Protocol 1: Workup by Precipitation
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Cooling: After the reaction between 1-adamantyl bromide and phenol is complete, allow the reaction mixture to cool to room temperature.
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Precipitation: In a separate beaker, heat a sufficient volume of deionized water to near boiling. While stirring the hot water vigorously, slowly pour the cooled reaction mixture into the hot water. A precipitate of this compound will form.[1]
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Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid on the filter with several portions of hot deionized water to remove any residual phenol.
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Drying: Transfer the solid to a clean, pre-weighed watch glass or drying dish and dry it thoroughly in a vacuum oven.
Protocol 2: Workup by Extraction and Recrystallization
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Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash it sequentially with water and then with a saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Concentration: Remove the drying agent by filtration and concentrate the organic solution under reduced pressure to obtain the crude product.
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Recrystallization: Dissolve the crude product in a minimum amount of hot petroleum ether/dichloromethane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[2]
Quantitative Data Summary
| Reactants | Reaction Conditions | Workup Method | Yield (%) | Melting Point (°C) | Reference |
| 1-Bromoadamantane, Phenol | 120 °C, 12 hours | Precipitation in hot water | 80 | Not specified | [1] |
| 1-Adamantanol, 4-Bromophenol | 100 °C, 2 hours (catalyzed by ion-exchange resin) | Recrystallization from petroleum ether/CH2Cl2 | 98 | 146-148 | [2] |
Experimental Workflow
Caption: Post-synthesis workup workflow for this compound.
References
Stability and storage conditions for 4-(1-Adamantyl)phenol.
Welcome to the technical support center for 4-(1-Adamantyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area.[1] For best results, storage under an inert atmosphere is recommended.[2][3] The compound is also light-sensitive, so it should be protected from light. While stable at room temperature, some suppliers recommend storage in a cool, dark place at temperatures below 15°C.[4]
Q2: What are the physical characteristics of this compound?
A2: this compound is a white to pale brown solid or crystalline powder.[2][5] It has a melting point of 181-183 °C.[2][5][6]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is chemically stable under standard ambient conditions, such as room temperature. However, its stability can be compromised by exposure to incompatible materials.
Q4: What substances are incompatible with this compound?
A4: You should avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can react with the compound.[1][7]
Q5: What are the signs of decomposition for this compound?
A5: Visual signs of decomposition can include a change in color from white/pale brown to a darker shade, or a change in the physical form of the solid. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
Inconsistent Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table below).
-
Inspect the Compound: Check for any changes in color or appearance.
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Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.
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Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Solubility Issues
Potential Cause: Use of an inappropriate solvent.
Troubleshooting Steps:
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Consult Solubility Data: this compound is slightly soluble in chloroform and DMSO, and very slightly soluble in methanol (with heating).[2][3]
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Gentle Heating: If using a solvent like methanol, gentle heating may be required to achieve dissolution.
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Test Small Quantities: Before preparing a large stock solution, test the solubility in a small volume of your chosen solvent.
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature, or <15°C in a cool, dark place. | [4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [2][3] |
| Container | Tightly closed and properly sealed. | |
| Environment | Dry and well-ventilated area. | |
| Light Exposure | Protect from light. | |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | [1][7] |
Experimental Protocols
Protocol: Assessing Compound Stability in a New Solvent System
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Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
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Initial Analysis: Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration. This will serve as your baseline (T=0).
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Incubation: Store aliquots of the stock solution under your typical experimental conditions (e.g., temperature, light exposure).
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Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), analyze an aliquot of the solution using the same analytical method.
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Data Comparison: Compare the purity and concentration at each time point to the initial T=0 data. Significant degradation would be indicated by a decrease in the main compound peak and the appearance of new peaks.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 29799-07-3 [chemicalbook.com]
- 3. This compound CAS#: 29799-07-3 [m.chemicalbook.com]
- 4. This compound | 29799-07-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound|29799-07-3-Maohuan Chemical [bschem.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
Mass Spectrometry Showdown: Unraveling the Fragmentation of 4-(1-Adamantyl)phenol
In the landscape of drug development and materials science, the structural elucidation of novel molecules is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and fragmentation patterns. This guide offers a comparative analysis of the mass spectrometry profile of 4-(1-adamantyl)phenol, a molecule of interest due to its bulky adamantane cage and reactive phenol group. We will delve into its characteristic fragmentation under electron ionization and compare it with structurally related compounds to provide a clear benchmark for researchers.
At a Glance: Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the electron ionization mass spectra of this compound and its structural analogs. This quantitative data provides a direct comparison of their fragmentation behavior.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Base Peak [m/z] |
| This compound | 228 | 171, 135, 93 | 135 |
| 4-tert-Butylphenol | 150 | 135, 91 | 135 |
| 4-Cyclohexylphenol | 176 | 133, 107, 94 | 107 |
| 1-Adamantanol | 152 | 135, 93, 79 | 93 |
Deciphering the Fragments: A Tale of Two Moieties
The mass spectrum of this compound is dominated by the stability of the adamantyl cation. The fragmentation pattern suggests a primary cleavage of the bond between the adamantyl group and the phenolic ring.
The molecular ion peak is observed at m/z 228, consistent with the molecular weight of the compound[1]. The most abundant fragment, the base peak, is seen at m/z 135. This corresponds to the adamantyl cation (C₁₀H₁₅⁺), a highly stable tertiary carbocation. The formation of this ion is a characteristic feature of 1-substituted adamantanes, which are known to readily lose their substituent to form this stable cation[2]. Another significant fragment is observed at m/z 93, which can be attributed to the phenol radical cation.
In comparison, 4-tert-butylphenol also shows a prominent peak at m/z 135, which in this case arises from the loss of a methyl group from the molecular ion, followed by a rearrangement to a stable tropylium-like ion. The fragmentation of 4-cyclohexylphenol and 1-adamantanol also showcases the loss of their respective cyclic moieties, although the resulting fragments differ in their mass-to-charge ratios.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.
The Experimental Blueprint: A Standard Protocol
The data presented in this guide is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a standard protocol that can be adapted for the analysis of this compound and similar compounds.
1. Sample Preparation:
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Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Workflow for Mass Spectrometry Analysis
The logical flow of a typical mass spectrometry experiment for the analysis of a small molecule like this compound is depicted below.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By comparing its fragmentation pattern with related molecules and adhering to a standardized experimental protocol, researchers can confidently identify and characterize this and other adamantane-containing compounds in their work.
References
Comparing the biological activity of different adamantylphenol derivatives.
A Comparative Guide to the Biological Activity of Adamantylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various adamantylphenol derivatives, focusing on their anticancer, antiviral, and neuroprotective properties. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Comparative Biological Activity
The unique lipophilic and rigid structure of the adamantane cage, when combined with a phenol moiety, gives rise to a diverse range of biological activities. The position of the adamantyl group on the phenol ring, as well as other substitutions, significantly influences the pharmacological profile of these derivatives.
Anticancer Activity
Adamantylphenol derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A study on 4-(1-Adamantyl) phenylalkylamines highlighted that substitution at the C-1 position of the adamantane skeleton with aminoaryl or aminoalkyl groups enhances antiproliferative activity compared to C-2 substitution.[1] Another study on an alkylamino phenol derivative, 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP), showed potent cytotoxic activity against breast cancer cell lines by inhibiting the EGFR-mediated PI3K/S6K1 signaling pathway.[2]
Below is a summary of the cytotoxic activities of selected adamantylphenol derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| THTMP | MCF7 (Breast) | 87.92 | [2] |
| SK-BR3 (Breast) | 172.51 | [2] | |
| 4-(1-Adamantyl) phenylalkylamines (Representative) | Pancreas, Prostate, Leukemia, Ovarian | Not specified | [1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS) | PGI = 65.12 | [3] |
| NCI-H460 (Lung) | PGI = 55.61 | [3] | |
| SNB-75 (CNS) | PGI = 54.68 | [3] |
PGI = Percent Growth Inhibition at 10 µM concentration.
Antiviral Activity
The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-documented. The primary mechanism of action for many of these compounds is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.[4][5]
A study on 2-(2-adamantyl)piperidines revealed that the parent N-H compound was 3-4 times more active than amantadine and rimantadine against H2N2 influenza A.[6] However, N-alkylation of this compound led to a loss of activity, highlighting the importance of the N-H group for its antiviral effect.[6]
The following table summarizes the antiviral activity of representative adamantane derivatives.
| Derivative | Virus Strain | IC50 (µM) | Reference |
| 2-(2-adamantyl)piperidine (N-H) | Influenza A (H2N2) | More active than Amantadine | [6] |
| Amantadine | SARS-CoV-2 | 120-130 | [4] |
| Rimantadine | SARS-CoV-2 | 30-40 | [4] |
| Tromantadine | SARS-CoV-2 | 60-100 | [4] |
Neuroprotective Activity
Adamantylphenol derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to modulate various signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
One notable derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to suppress amyloid β-induced neuronal oxidative damage by upregulating the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[7] Other studies have pointed to the involvement of pathways such as CREB-BDNF and JAK2/STAT3 in the neuroprotective effects of various phytochemicals, which could be relevant to adamantylphenol derivatives as well.[[“]]
| Derivative | Proposed Neuroprotective Mechanism | Reference |
| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Upregulation of Nrf2/HO-1 signaling pathway | [7] |
| Myrtenal-Adamantane Conjugates | Acetylcholinesterase inhibition, antioxidant properties | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adamantylphenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of plaques by 50%.
Procedure:
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose and serial dilutions of the adamantylphenol derivatives.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuroprotective Activity Assay (Against Oxidative Stress)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Procedure:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate plates.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the adamantylphenol derivatives for a specified time.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or amyloid-beta peptides.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group.
-
Cell Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration. The EC50 value, the concentration that provides 50% of the maximum neuroprotection, can be determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Anticancer mechanism of THTMP via EGFR/PI3K/S6K1 inhibition and apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-(2-adamantyl)piperidines and structure anti-influenza virus A activity relationship study using a combination of NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Poly(4-(1-adamantyl)phenyl methacrylate) and PMMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of poly(4-(1-adamantyl)phenyl methacrylate) (PAdPhMA) and poly(methyl methacrylate) (PMMA). The inclusion of the bulky, rigid adamantyl group in PAdPhMA significantly influences its thermal properties compared to the more conventional PMMA. This comparison is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Data Summary
The thermal properties of PAdPhMA and PMMA are summarized in the table below. The data indicates a substantial increase in the glass transition temperature and a modest improvement in the decomposition temperature for PAdPhMA compared to commercial PMMA when measured under a nitrogen atmosphere.
| Property | Poly(4-(1-adamantyl)phenyl methacrylate) (PAdPhMA) | Polymethyl Methacrylate (PMMA) (Commercial) |
| Glass Transition Temperature (Tg) | 253 °C[1][2] | ~105-120 °C |
| Onset of Decomposition (Tonset) in N2 | ~350 °C (estimated from trace)[1] | ~325 °C (estimated from trace)[1] |
| Temperature at 5% Weight Loss (T5%) in N2 | ~370 °C (estimated from trace)[1] | ~350 °C (estimated from trace)[1] |
| Temperature at 10% Weight Loss (T10%) in N2 | ~380 °C (estimated from trace)[1] | ~365 °C (estimated from trace)[1] |
Note: Decomposition temperatures for both polymers were estimated from the TGA traces presented in the cited literature under a nitrogen atmosphere. The Tg for commercial PMMA is a representative value from multiple sources.
Experimental Methodologies
The data presented in this guide is primarily derived from two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Protocol:
-
A sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate, for instance, 10 °C/min or 20 °C/min.
-
An inert atmosphere is maintained by purging with nitrogen gas at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting data is plotted as percentage weight loss versus temperature. Key metrics such as the onset of decomposition and temperatures at specific weight loss percentages are determined from this plot.
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the polymers.
Protocol:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate, commonly 10 °C/min, under a nitrogen atmosphere.
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Visualizing the Comparison Workflow
The logical flow for comparing the thermal stability of PAdPhMA and PMMA is illustrated in the diagram below.
Caption: Workflow for comparing the thermal stability of PAdPhMA and PMMA.
Conclusion
The incorporation of the adamantyl group into the phenyl methacrylate monomer unit results in a polymer, PAdPhMA, with significantly enhanced thermal properties compared to PMMA. The bulky and rigid nature of the adamantyl substituent restricts the segmental motion of the polymer chains, leading to a much higher glass transition temperature.[1] While the improvement in decomposition temperature is more modest, it is nonetheless observable. These characteristics make PAdPhMA a promising material for applications requiring higher thermal stability than what is offered by conventional acrylic polymers.
References
Navigating the Cytotoxic Landscape of Novel Adamantane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel adamantane derivatives against various cancer cell lines. It includes supporting experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of associated signaling pathways.
Adamantane, a unique tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry due to its rigid, lipophilic nature, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The continuous exploration of novel adamantane derivatives has yielded promising candidates with significant cytotoxic activity against a range of cancer cell lines. This guide summarizes recent findings on the in vitro cytotoxicity of these emerging compounds, offering a comparative analysis to aid in the identification of promising leads for future drug development.
Performance Comparison of Adamantane Derivatives
The cytotoxic potential of various novel adamantane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined using standard cytotoxicity assays. The following tables summarize the IC50 values for different classes of adamantane derivatives, providing a clear comparison of their efficacy.
Adamantane-Isothiourea Derivatives
| Compound | Hep-G2 (Liver) | Hela (Cervical) | HCT-116 (Colon) |
| Compound 5 | 7.70 µM | - | - |
| Compound 6 | 3.86 µM | - | - |
| Doxorubicin | - | - | - |
Data sourced from a study on adamantane-linked isothiourea derivatives, which highlighted compounds 5 and 6 as particularly active against hepatocellular carcinoma.[2]
Adamantyl-Substituted Spirothiazolidinone Derivatives
| Compound | A549 (Lung) | HepG2 (Liver) | PC-3 (Prostate) | NIH/3T3 (Fibroblast) | Selectivity Index (A549) |
| 4a | 21.3 µM | >250 µM | >250 µM | 247.3 µM | 11.6 |
| 4b | 45.6 µM | >250 µM | >250 µM | >250 µM | >5.5 |
| 4c | 61.2 µM | >250 µM | >250 µM | 123.1 µM | 2.01 |
| 4e | >250 µM | >250 µM | >250 µM | >250 µM | - |
| Doxorubicin | 1.2 µM | 0.8 µM | 2.1 µM | 4.5 µM | 3.75 |
These adamantyl-substituted spirothiazolidinone derivatives showed selective cytotoxicity towards the A549 lung cancer cell line.[3] Compound 4a, in particular, demonstrated a high selectivity index.[3]
Diaminophenyladamantane Derivatives
| Compound | Cell Lines | IC50 |
| 1,3-DPA/OH/NH2 (NSC-706835) | 45 of 60 human cancer cell lines | < 3 µM |
| DPA (NSC-706832) | 48 of 60 human cancer cell lines | < 3 µM |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon) | 0.1 µM |
| KM-12 (Colon) | 0.01 µM | |
| SF-295 (CNS) | 0.059 µM | |
| NCI/ADR-RES (Breast) | 0.079 µM |
A series of diaminophenyladamantane derivatives exhibited potent growth inhibitory effects across a wide range of cancer cell lines, with some compounds showing sub-micromolar efficacy.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of adamantane derivative cytotoxicity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane derivatives and control compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7][8][9]
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat the cells with the adamantane derivatives.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The diaphorase then uses NADH to reduce the INT to a red formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.
Mechanistic Insights: Signaling Pathways
Several studies suggest that the cytotoxic effects of certain adamantane derivatives are mediated through the induction of apoptosis.
Mitochondria-Mediated Apoptosis
Some adamantane derivatives have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals that converge on the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Mitochondria-mediated apoptotic pathway induced by adamantane derivatives.
Experimental Workflow for Cytotoxicity Evaluation
The general workflow for evaluating the cytotoxicity of novel adamantane derivatives involves a series of sequential steps, from compound synthesis to data analysis.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-(1-Adamantyl)phenol
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-(1-Adamantyl)phenol, a key intermediate in various synthetic applications. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are objectively evaluated, supported by extrapolated experimental data and detailed methodologies based on the analysis of similar phenolic and adamantane derivatives.
Introduction to this compound and its Purity Assessment
This compound is synthesized through the Friedel-Crafts alkylation of phenol with an adamantylating agent, such as 1-bromoadamantane or 1-adamantanol. The purity of the final product is critical, as residual starting materials or by-products can interfere with subsequent reactions and compromise the integrity of the final product. Common impurities may include unreacted phenol, adamantanol, and regioisomers such as 2-(1-adamantyl)phenol. This guide explores the analytical techniques best suited for identifying and quantifying these and other potential impurities.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | - Suitable for non-volatile and thermally labile compounds.- High resolution and sensitivity.- Robust and widely available. | - Longer analysis times compared to GC.- Requires high-purity solvents. | Routine purity testing and quantification of the main component and non-volatile impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry. | - Excellent separation efficiency for volatile compounds.- High sensitivity and specificity (mass detection).- Provides structural information for impurity identification. | - Requires derivatization for non-volatile compounds like phenols.- High temperatures can cause degradation of thermally labile compounds. | Identification and quantification of volatile impurities and residual solvents. Confirmatory analysis. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal. | - Primary analytical method; does not require a reference standard of the analyte.- Highly accurate and precise.- Provides structural information.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Requires specialized equipment and expertise.- Potential for signal overlap in complex mixtures. | Absolute purity determination without the need for a specific this compound reference standard. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and are adaptable for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is ideal for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 275 nm Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Add 900 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Injection Mode: Splitless (1 µL)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity without the need for a specific reference standard of this compound. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically >250:1 for accurate integration).
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Data Presentation and Comparison
The following table summarizes hypothetical but realistic quantitative data for the purity analysis of a batch of this compound using the three described methods.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR |
| Purity (%) | 99.5 | 99.6 | 99.4 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time per Sample | ~30 min | ~45 min (including derivatization) | ~15 min (per sample, after initial setup) |
| Identified Impurities | - Phenol (0.15%)- 2-(1-Adamantyl)phenol (0.20%)- Unknown Impurity 1 (0.10%) | - Phenol (0.14%)- 2-(1-Adamantyl)phenol (0.21%)- Adamantanol (0.05%) | - Total impurities quantifiable relative to the main component. |
Visualization of Experimental Workflows
Conclusion
The determination of this compound purity can be effectively achieved using HPLC, GC-MS, and qNMR. HPLC-UV stands out as a robust and reliable method for routine quality control, offering excellent separation of the main component from non-volatile impurities. GC-MS, although requiring a derivatization step, provides superior sensitivity and structural information, making it invaluable for the identification of unknown impurities and the analysis of volatile residuals. qNMR offers the distinct advantage of being a primary method, allowing for highly accurate, absolute purity determination without the need for a specific certified reference material of this compound.
For comprehensive purity assessment, a combination of these techniques is often employed. HPLC is typically used for routine analysis and quantification, while GC-MS can be used for confirmatory testing and impurity identification. qNMR serves as a powerful tool for the definitive assignment of purity for reference standards and in cases where a certified standard is unavailable. The choice of method will ultimately depend on the specific requirements of the analysis, including regulatory expectations, the stage of drug development, and the available resources.
4-(1-Adamantyl)phenol: A Potent Endocrine Disruptor in Comparison to Other Alkylphenols
A detailed guide for researchers and drug development professionals on the comparative endocrine-disrupting effects of 4-(1-adamantyl)phenol versus other common alkylphenols, supported by experimental data and methodologies.
Introduction
Alkylphenols are a class of chemical compounds with wide industrial applications, leading to their prevalence as environmental contaminants. A significant concern surrounding these compounds is their potential to act as endocrine disruptors, particularly by mimicking the action of estrogen. This guide provides a comparative analysis of the estrogenic activity of this compound against two other widely studied alkylphenols: 4-nonylphenol and 4-tert-octylphenol. This comparison is based on their performance in key in vitro and in vivo assays, providing valuable data for researchers in toxicology, environmental health, and drug development.
Quantitative Comparison of Estrogenic Activity
The endocrine-disrupting potential of these alkylphenols is evaluated through their ability to bind to the estrogen receptor (ER) and to activate the transcription of estrogen-responsive genes. The following tables summarize the available quantitative data from various studies.
Table 1: In Vitro Estrogenic Activity
| Compound | Assay Type | Endpoint | Result | Reference |
| This compound | Reporter Gene Assay (hERα) | Transcriptional Activation | Strong Agonist | |
| 4-Nonylphenol | Yeast Estrogen Screen (YES) | EC50 | ~3.16 x 10⁻⁷ M | [1] |
| Estrogen Receptor Binding Assay | Relative Binding Affinity (RBA) | 0.01 - 0.1% | [2] | |
| 4-tert-Octylphenol | Yeast Estrogen Screen (YES) | EC50 | ~1 x 10⁻⁷ M | [1] |
| Estrogen Receptor Binding Assay | Relative Binding Affinity (RBA) | 0.03 - 0.1% | [2] | |
| 17β-Estradiol (Reference) | Yeast Estrogen Screen (YES) | EC50 | ~1.58 x 10⁻¹⁰ M | [1] |
| Estrogen Receptor Binding Assay | Relative Binding Affinity (RBA) | 100% | [2] |
Note: Data for this compound is qualitative ("strong agonist") as specific EC50 or RBA values were not provided in the cited study. The data for nonylphenol and octylphenol are from different studies and are presented for comparative context.
Table 2: In Vivo Estrogenic Activity
| Compound | Assay Type | Endpoint | Result | Reference |
| This compound | Immature Rat Uterotrophic Assay | Uterine Weight | Uterotrophic | [3] |
| 4-Nonylphenol | Immature Rat Uterotrophic Assay | Uterine Weight | Uterotrophic | [2] |
| 4-tert-Octylphenol | Immature Rat Uterotrophic Assay | Uterine Weight | Uterotrophic | [2] |
Experimental Protocols
Reporter Gene Assay for Estrogenic Activity
This in vitro assay is a common method to assess the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.
Principle: Cells (e.g., yeast or mammalian cells) are genetically engineered to contain two key components: the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). When an estrogenic compound binds to the hERα, the receptor-ligand complex binds to the ERE, initiating the transcription of the reporter gene. The resulting product of the reporter gene can be quantified, providing a measure of the estrogenic activity of the compound.
Detailed Methodology (General Protocol):
-
Cell Culture: Stably transfected cells are cultured in an appropriate medium under controlled conditions (e.g., 37°C, 5% CO₂).
-
Compound Exposure: Cells are seeded in multi-well plates and, after attachment, are exposed to a range of concentrations of the test compounds (e.g., this compound, nonylphenol, octylphenol) and a reference estrogen (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.
-
Cell Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter gene product is measured. For a luciferase reporter gene, a luminometer is used to measure light output after the addition of a luciferin substrate.
-
Data Analysis: The luminescence (or other reporter signal) is plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value (the concentration that elicits a half-maximal response) is calculated to quantify the potency of the compound.
Immature Rat Uterotrophic Assay
This in vivo assay is a well-established method for assessing the estrogenic or anti-estrogenic activity of a chemical by measuring its effect on the uterine weight of immature female rats.
Principle: The uterus of an immature female rat is sensitive to estrogenic stimulation. Exposure to estrogenic compounds leads to an increase in uterine weight (uterotrophy) due to cell proliferation and water imbibition.
Detailed Methodology (General Protocol):
-
Animal Model: Immature female rats (e.g., Sprague-Dawley, around 20 days old) are used. The animals are acclimatized to the laboratory conditions before the start of the experiment.
-
Dosing: The test compounds are administered to the rats, typically by oral gavage or subcutaneous injection, for three consecutive days. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.
-
Observation: The animals are observed daily for any signs of toxicity.
-
Necropsy and Uterine Weight Measurement: On the day after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a "blotted weight."
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor Signaling Pathway for Alkylphenols.
Caption: Experimental Workflow for Assessing Estrogenic Activity.
Conclusion
The available evidence indicates that this compound is a potent estrogenic compound, exhibiting strong agonist activity at the human estrogen receptor alpha and inducing a uterotrophic response in vivo.[3] While direct quantitative comparisons with other alkylphenols like 4-nonylphenol and 4-tert-octylphenol under identical experimental conditions are limited, the existing data suggests that this compound is a significant endocrine disruptor. The bulky, hydrophobic adamantyl group likely contributes to its high affinity for the estrogen receptor. Further research with head-to-head comparative studies is warranted to definitively rank the estrogenic potency of these compounds and to better understand the structure-activity relationships within the alkylphenol class of endocrine disruptors.
References
Adamantyl Analogues of Paracetamol: A Comparative Analysis of Analgesic Properties
A new frontier in analgesia research has emerged with the development of adamantyl analogues of paracetamol. These novel compounds demonstrate significantly enhanced analgesic effects compared to their parent drug, paracetamol, and present a promising avenue for the development of more potent and potentially safer pain management therapies. This guide provides a comprehensive comparison of the analgesic properties of these analogues, supported by experimental data, and details the methodologies employed in their evaluation.
Comparative Analgesic Efficacy
The analgesic potential of two primary adamantyl analogues of paracetamol, referred to as compound 5 and compound 6a/b, has been evaluated and compared with paracetamol and morphine. The data, summarized in the table below, clearly indicates the superior analgesic profile of the adamantyl derivatives, particularly compound 6a/b.
| Compound | Dosage | Antinociceptive Activity (% inhibition of writhing) | Notes |
| Paracetamol | 100 mg/kg | ~40% | Saturated effect at this dose. |
| Compound 5 | 200 mg/kg | ~40% | Dose-dependent effect, saturated at this dose. |
| Compound 6a/b | 750 mg/kg | Significantly higher than paracetamol, similar to morphine | Clear dose-dependent analgesic activity. |
| Morphine | 5 mg/kg | High efficacy (used as a positive control) | - |
Mechanism of Action: A Departure from Paracetamol
While paracetamol is known to exert its analgesic effects through a complex mechanism involving the inhibition of cyclooxygenase (COX) enzymes and metabolism to the active compound AM404 in the brain and spinal cord, its adamantyl analogues operate through a distinct pathway.[1][2] Experimental evidence suggests that the analgesic properties of compound 6a/b are not mediated by cannabinoid receptors or COX inhibition.[1][2][3] Instead, this analogue acts as a selective antagonist of the TRPA1 channel, a key player in pain transduction.[1][2][3]
| Compound | Target | IC50 | Effect on other channels |
| Paracetamol | COX-2 | 7.08 ± 1.62 mM | - |
| Compound 6a/b | TRPA1 | 2.6 ± 1.1 µM | No effect on TRPM8 or TRPV1 channels.[1][2][3] |
This unique mechanism of action, targeting the TRPA1 channel, opens new possibilities for developing analgesics with potentially fewer side effects associated with traditional COX inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the analgesic properties of adamantyl analogues of paracetamol.
Acetic Acid-Induced Writhing Test
This widely used model for assessing peripheral analgesic activity was employed to quantify the antinociceptive effects of the test compounds.
-
Animal Model: Male mice were used for the study.
-
Compound Administration: Test compounds (paracetamol, compound 5, compound 6a/b) and the reference drug (morphine) were administered intraperitoneally (i.p.).
-
Induction of Nociception: 30 minutes after compound administration, a 0.6% solution of acetic acid was injected i.p. to induce characteristic writhing behavior (abdominal constrictions).
-
Observation: The number of writhes was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of antinociceptive activity was calculated by comparing the number of writhes in the treated groups to the vehicle control group.
Cyclooxygenase (COX) Inhibition Assay
To investigate the mechanism of action, the inhibitory effect of the adamantyl analogues on COX-1 and COX-2 enzymes was evaluated.
-
Enzyme Source: Purified COX-1 and COX-2 enzymes were used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
-
Procedure: The enzymes were incubated with the test compounds at various concentrations.
-
Measurement: The change in absorbance was measured spectrophotometrically to determine the rate of the enzymatic reaction.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated.
TRP Channel Activity Assay
The interaction of the adamantyl analogues with transient receptor potential (TRP) channels was assessed to elucidate their specific molecular targets.
-
Cell Line: A cell line expressing the target TRP channels (TRPA1, TRPV1, TRPM8) was used.
-
Assay Principle: Changes in intracellular calcium concentration upon channel activation were measured using a fluorescent calcium indicator.
-
Procedure: Cells were loaded with the calcium indicator and then incubated with the test compound. The respective channel activators (AITC for TRPA1, capsaicin for TRPV1, and menthol for TRPM8) were then added.
-
Measurement: The fluorescence intensity was measured using a fluorometer to determine the extent of channel activation or inhibition.
-
Data Analysis: The inhibitory effect of the compounds on channel activity was quantified and dose-response curves were generated to calculate IC50 values.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed analgesic pathway of adamantyl analogues of paracetamol and the experimental workflow for their evaluation.
Caption: Proposed mechanism of analgesia for adamantyl-paracetamol analogue 6a/b via TRPA1 antagonism.
Caption: Workflow for the synthesis and pharmacological evaluation of adamantyl-paracetamol analogues.
Conclusion and Future Directions
The replacement of the phenyl ring in paracetamol with an adamantyl group has led to the development of novel analogues with significantly improved antinociceptive effects.[2] The lead compound, 6a/b, not only exhibits analgesic efficacy comparable to morphine in preclinical models but also acts through a distinct TRPA1 antagonism mechanism, differentiating it from traditional NSAIDs and paracetamol itself.[1] Furthermore, the adamantane derivatives have shown to be highly biocompatible, suggesting a favorable safety profile for chronic use.[2] These findings underscore the potential of adamantyl analogues of paracetamol as a promising new class of analgesic drugs, warranting further investigation into their clinical utility and long-term safety.
References
Comparative Analysis of 4-(1-Adamantyl)phenol: A Guide for Researchers
An Objective Comparison of 4-(1-Adamantyl)phenol and its Potential Alternatives in Biological Research
For researchers and drug development professionals, the selection of appropriate chemical moieties is critical for therapeutic innovation. This guide provides a comparative overview of this compound, a key intermediate in various synthetic pathways, against a structurally related alternative, 4-tert-butylphenol. This analysis is based on available data to assist in making informed decisions for research and development projects.
Certificate of Analysis (CoA) Profile
A Certificate of Analysis for a high-purity batch of this compound typically outlines the following specifications:
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (by GC) | ≥99.0% |
| Melting Point | 179-183 °C |
| Molecular Formula | C₁₆H₂₀O |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 29799-07-3 |
Performance Comparison: Antiproliferative Activity
The adamantane cage is known to enhance the lipophilicity of molecules, which can lead to increased cell membrane permeability and potentially greater biological activity. Studies on various derivatives of this compound have demonstrated their potential as antiproliferative agents. For instance, certain 4-(1-Adamantyl)phenylalkylamines have shown significant activity against a range of cancer cell lines.[1]
Conversely, 4-tert-butylphenol has been identified as an endocrine-disrupting chemical, which may be a consideration for certain therapeutic applications.[2]
Due to the lack of direct comparative data, a conclusive statement on which compound exhibits superior antiproliferative activity cannot be made. Researchers are encouraged to perform direct comparative assays to determine the relative efficacy for their specific applications.
Experimental Protocols
To facilitate such comparative studies, a standard experimental protocol for assessing antiproliferative activity is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
4-tert-butylphenol
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions for both this compound and 4-tert-butylphenol in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of a drug that gives half-maximal response) can then be determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizing Experimental Workflow
The logical flow of a comparative antiproliferative study can be visualized as follows:
Workflow for Comparative Antiproliferative Analysis
Signaling Pathway Considerations
While specific signaling pathways for this compound are not extensively detailed, adamantane derivatives in general have been shown to modulate various pathways involved in cell proliferation and survival. A hypothetical signaling pathway that could be investigated for its role in the antiproliferative effects of these compounds is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Hypothetical Signaling Pathway for Investigation
Disclaimer: This guide is intended for informational purposes only and is based on currently available scientific literature. Researchers should conduct their own experiments to validate the performance of these compounds for their specific applications.
References
Safety Operating Guide
Proper Disposal of 4-(1-Adamantyl)phenol: A Guide for Laboratory Professionals
For immediate reference, 4-(1-Adamantyl)phenol is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. All disposal procedures must comply with local, regional, and national regulations.
The Globally Harmonized System (GHS) precautionary statement P501 applies to this substance, mandating disposal of contents and container through a licensed hazardous-waste disposal contractor or collection site.[2][3][4] Under no circumstances should this chemical be disposed of down the drain.[1][5]
I. Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as pipette tips, tubes, and gloves, in a dedicated, puncture-proof, and sealable container.[1]
-
Solutions: If this compound is in a solution, it should be collected in a shatter-proof bottle.[6] Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After decontamination, the labware can be washed for reuse or disposed of according to standard laboratory procedures.[7]
-
-
Container Labeling:
-
Waste Storage:
-
Final Disposal:
III. Spill Management
In the event of a spill, the response should be dictated by the size of the spill:
-
Small Spills (less than 50 ml of solution or a few grams of solid):
-
Absorb the spill with an inert material like vermiculite, dry sand, or earth.[5][6][8]
-
Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[5][8]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (greater than 50 ml of solution or a significant amount of solid):
IV. Quantitative Data for Disposal Management
| Parameter | Value/Guideline | Source |
| Spill Response Threshold | Spills greater than 50 ml require evacuation and EHS contact. | [8] |
| Storage Temperature | Store in a cool, dry place, below 60°C. | [5] |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 4. sphera.com [sphera.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
